Product packaging for 3-(Propan-2-yl)hexanedioic acid(Cat. No.:CAS No. 10347-87-2)

3-(Propan-2-yl)hexanedioic acid

Cat. No.: B12802087
CAS No.: 10347-87-2
M. Wt: 188.22 g/mol
InChI Key: KTSZEWSMMVWJJL-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)hexanedioic acid is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O4 B12802087 3-(Propan-2-yl)hexanedioic acid CAS No. 10347-87-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10347-87-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

3-propan-2-ylhexanedioic acid

InChI

InChI=1S/C9H16O4/c1-6(2)7(5-9(12)13)3-4-8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

KTSZEWSMMVWJJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-(Propan-2-yl)hexanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of a viable synthetic pathway for 3-(Propan-2-yl)hexanedioic acid, a substituted dicarboxylic acid with potential applications in the development of novel polymers, plasticizers, and pharmaceutical intermediates. The described synthesis is a two-step process commencing with the formation of 2-isopropylcyclohexanone, followed by its oxidative cleavage to yield the target molecule. This document furnishes detailed experimental protocols, presents quantitative data in a clear tabular format, and includes graphical representations of the synthetic route to aid researchers, scientists, and professionals in the field of drug development and materials science.

Introduction

This compound, also known as 3-isopropyladipic acid, is a derivative of hexanedioic acid (adipic acid), a crucial monomer in the production of nylon. The introduction of an isopropyl group at the 3-position modifies the physical and chemical properties of the parent diacid, potentially leading to the development of new materials with tailored characteristics such as altered crystallinity, solubility, and biodegradability. This guide outlines a practical and efficient laboratory-scale synthesis of this compound.

The proposed synthetic strategy is predicated on two well-established organic transformations: the alkylation of a cyclic ketone and the subsequent oxidative cleavage of the resulting substituted ring. This approach offers a logical and controllable method for accessing the target molecule from readily available starting materials.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

Step 1: Synthesis of 2-Isopropylcyclohexanone

The initial step involves the synthesis of the key intermediate, 2-isopropylcyclohexanone. This can be achieved through the alkylation of cyclohexanone with an isopropyl halide, followed by oxidation of the resulting 2-isopropylcyclohexanol. A more direct synthesis from 2-isopropylcyclohexanol is also presented.

Step 2: Oxidative Cleavage of 2-Isopropylcyclohexanone

The second step is the oxidative ring-opening of 2-isopropylcyclohexanone to form this compound. This transformation can be accomplished using various strong oxidizing agents. The cleavage of the C1-C2 or C1-C6 bond of the cyclohexanone ring results in the formation of the desired dicarboxylic acid.

A visual representation of this synthetic pathway is provided below.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Isopropylcyclohexanone cluster_step2 Step 2: Oxidative Cleavage Cyclohexanol 2-Isopropylcyclohexanol Product_1 2-Isopropylcyclohexanone Cyclohexanol->Product_1 Oxidation Bipyridinium_Chlorochromate 2,2'-Bipyridinium Chlorochromate Bipyridinium_Chlorochromate->Product_1 DCM Dichloromethane DCM->Product_1 Product_1_ref 2-Isopropylcyclohexanone Final_Product This compound Product_1_ref->Final_Product Oxidative Cleavage Oxidizing_Agent Oxidizing Agent (e.g., Nitric Acid, KMnO4) Oxidizing_Agent->Final_Product

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Isopropylcyclohexanone

This protocol is adapted from a known procedure for the oxidation of 2-isopropylcyclohexanol.[1]

Materials:

  • 2-Isopropylcyclohexanol

  • 2,2'-Bipyridinium chlorochromate

  • Dichloromethane (DCM)

  • 5% Hydrochloric acid (HCl)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • A suspension of 4.0 g (13.7 mmol) of 2,2'-bipyridinium chlorochromate in 15 mL of dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • A solution of 0.5 g (3.5 mmol) of 2-isopropylcyclohexanol in 10 mL of dichloromethane is added to the suspension with continuous stirring.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion, the mixture is filtered through a Hirsch funnel containing a 2 cm pad of Celite®.

  • The clear filtrate is washed sequentially with 5% hydrochloric acid and 10% sodium carbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a colorless oil.

  • The crude product is purified by Kugelrohr distillation to afford pure 2-isopropylcyclohexanone.

Quantitative Data:

ParameterValueReference
Typical Yield86%[1]
Boiling Point195.6 °C at 760 mmHg[2]
Density0.904 g/cm³[2]
Flash Point65 °C[2]
Step 2: Oxidative Cleavage of 2-Isopropylcyclohexanone

The following is a general procedure for the oxidative cleavage of substituted cyclohexanones using nitric acid, based on established methods for similar substrates.[3][4] Researchers should optimize the reaction conditions for this specific substrate.

Materials:

  • 2-Isopropylcyclohexanone

  • Concentrated Nitric Acid (60-70%)

  • Vanadium(V) oxide (catalyst, optional)

  • Copper(II) nitrate (catalyst, optional)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a well-ventilated fume hood, 2-isopropylcyclohexanone is added to a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

  • A catalytic amount of vanadium(V) oxide and/or copper(II) nitrate can be added.

  • Concentrated nitric acid is added cautiously in a controlled manner to manage the exothermic reaction. The temperature should be maintained within a specific range (e.g., 50-80 °C), which may require external cooling.

  • The reaction mixture is heated and stirred for several hours until the reaction is complete (monitoring by techniques like TLC or GC-MS is recommended).

  • After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into cold water or onto ice.

  • The aqueous solution is made alkaline by the addition of a sodium hydroxide solution to neutralize the excess nitric acid and dissolve the dicarboxylic acid product as its disodium salt.

  • The alkaline solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic byproducts.

  • The aqueous layer is then acidified with concentrated hydrochloric acid until the this compound precipitates.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

Expected Outcome:

The oxidative cleavage of 2-isopropylcyclohexanone is expected to yield this compound. The yield for this specific reaction is not documented in the searched literature and would need to be determined experimentally. The oxidation of 3-methylcyclohexanone and 4-methylcyclohexanone has been shown to produce the corresponding methyl-substituted adipic acids, supporting the feasibility of this reaction.[5]

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Mix 2-Isopropylcyclohexanone and Nitric Acid B Heat and Stir A->B C Monitor Reaction Progress B->C D Quench with Ice/Water C->D E Basify with NaOH D->E F Extract with Organic Solvent E->F G Acidify Aqueous Layer with HCl F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Recrystallize I->J K Dry Final Product J->K

Figure 2: General experimental workflow for the synthesis of this compound.

Safety Considerations

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care.

  • The oxidation reaction can be highly exothermic and may produce nitrogen oxides, which are toxic. Proper temperature control and ventilation are crucial.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This technical guide outlines a robust and feasible two-step synthesis for this compound. The pathway relies on established chemical transformations, providing a solid foundation for researchers to produce this compound for further study and application. While the synthesis of the 2-isopropylcyclohexanone intermediate is well-documented, the subsequent oxidative cleavage step will require experimental optimization to maximize yield and purity. This guide serves as a comprehensive starting point for the laboratory-scale production of this novel substituted dicarboxylic acid.

References

An In-depth Technical Guide to 3-(Propan-2-yl)hexanedioic Acid: A Focus on the Parent Compound, Hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the core chemical and physical properties, experimental protocols, and relevant logical workflows for hexanedioic acid.

Chemical and Physical Properties of Hexanedioic Acid

Hexanedioic acid is a white, crystalline organic compound that is the most commercially important dicarboxylic acid.[1] It serves as a monomer for the production of nylon 6,6 and other polymers.[1] Its properties are well-documented and provide a benchmark for understanding substituted analogs like 3-(propan-2-yl)hexanedioic acid.

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name Hexanedioic acid[1]
Common Name Adipic acid[1]
CAS Number 124-04-9[1]
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
Appearance White crystalline powder[1]
Odor Odorless[1]
Physicochemical Data
PropertyValueSource(s)
Melting Point 152.1 °C[1]
Boiling Point 337.5 °C[1]
Density 1.36 g/cm³[1]
Solubility in Water 14 g/L (10 °C), 24 g/L (25 °C), 1600 g/L (100 °C)[1]
pKa₁ 4.43[1]
pKa₂ 5.41[1]
LogP 0.08[1]

Experimental Protocols

While specific protocols for this compound are unavailable, the synthesis and analysis of its parent compound, adipic acid, are well-established. These methods can serve as a template for the synthesis and characterization of its derivatives.

Synthesis of Adipic Acid from Cyclohexene (A Green Chemistry Approach)

A common laboratory synthesis of adipic acid involves the oxidation of cyclohexene. This method is often used in educational settings to demonstrate green chemistry principles by avoiding the use of harsh oxidants like nitric acid, which is used in industrial production.[2]

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ice

Procedure:

  • A solution of potassium permanganate in water is prepared and cooled in an ice bath.

  • Cyclohexene is added to the cooled KMnO₄ solution.

  • A solution of sodium hydroxide is added dropwise to the reaction mixture while maintaining a low temperature.

  • The mixture is stirred vigorously. The disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate indicate the progression of the reaction.

  • After the reaction is complete, the excess permanganate is destroyed by the addition of sodium bisulfite until the solution becomes colorless.

  • The brown MnO₂ precipitate is removed by vacuum filtration.

  • The filtrate is acidified with concentrated hydrochloric acid to a low pH, which protonates the adipate salt to form adipic acid.

  • The solution is cooled in an ice bath to crystallize the adipic acid.

  • The crystalline adipic acid is collected by vacuum filtration, washed with cold water, and dried.

Characterization and Analysis

Melting Point Determination: The melting point of the synthesized adipic acid can be determined using a standard melting point apparatus to assess its purity. A sharp melting range close to the literature value (152.1 °C) indicates high purity.

Infrared (IR) Spectroscopy: The synthesized product can be characterized by IR spectroscopy. Key characteristic peaks for adipic acid include:

  • A broad O-H stretch from the carboxylic acid groups around 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carbonyl groups around 1700 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized adipic acid.

  • ¹H NMR: Two distinct signals are expected for the methylene protons.

  • ¹³C NMR: Three distinct signals are expected: one for the carbonyl carbon and two for the two types of methylene carbons in the aliphatic chain.

Logical Workflows and Diagrams

As there are no known signaling pathways for this compound, a diagram representing a general experimental workflow for the synthesis and characterization of a dicarboxylic acid is provided below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_conclusion Conclusion start Starting Materials (e.g., Cyclohexene, Oxidant) reaction Chemical Reaction (Oxidation) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Crystallization) workup->purification melting_point Melting Point Determination purification->melting_point Purity Check ir_spec IR Spectroscopy purification->ir_spec Structural Analysis nmr_spec NMR Spectroscopy (¹H and ¹³C) purification->nmr_spec Structural Confirmation ms_spec Mass Spectrometry purification->ms_spec Molecular Weight Confirmation final_product Characterized Dicarboxylic Acid melting_point->final_product ir_spec->final_product nmr_spec->final_product ms_spec->final_product

References

Technical Guide: Structure Elucidation and Confirmation of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 3-(Propan-2-yl)hexanedioic acid is limited in publicly available scientific literature. The following guide is a comprehensive technical overview based on established principles of organic chemistry, including predicted spectroscopic data and a plausible synthetic route derived from analogous compounds.

Introduction

This compound, also known as 3-isopropyladipic acid, is a substituted dicarboxylic acid. Its structure, featuring a six-carbon backbone with an isopropyl group at the C-3 position, suggests potential applications in polymer chemistry, as a plasticizer, or as a building block in the synthesis of novel pharmaceutical compounds. The precise characterization of its molecular structure is paramount for any of these applications. This guide outlines the methodologies for its synthesis and comprehensive structure elucidation using modern spectroscopic techniques.

Proposed Synthesis

A viable synthetic route for this compound is a Michael addition reaction, a well-established method for forming carbon-carbon bonds. This would be followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of this compound
  • Step 1: Michael Addition:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl 2-isopropylmalonate dropwise at room temperature with stirring.

    • After the formation of the enolate, add ethyl crotonate (ethyl but-2-enoate) dropwise to the reaction mixture.

    • Reflux the mixture for several hours to ensure the completion of the Michael addition.

    • Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester intermediate.

  • Step 2: Hydrolysis and Decarboxylation:

    • Add the crude tri-ester to an aqueous solution of a strong base (e.g., sodium hydroxide).

    • Reflux the mixture for several hours to hydrolyze the ester groups to carboxylates.

    • Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to protonate the carboxylates and induce decarboxylation of the malonic acid derivative.

    • The resulting this compound may precipitate out of the solution upon cooling.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the purified product.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl 2-isopropylmalonate Diethyl 2-isopropylmalonate Enolate Formation Enolate Formation Diethyl 2-isopropylmalonate->Enolate Formation NaOEt, EtOH Tri-ester Intermediate Tri-ester Intermediate Enolate Formation->Tri-ester Intermediate Ethyl Crotonate Hydrolysis Hydrolysis Tri-ester Intermediate->Hydrolysis NaOH, H2O, Reflux Final Product This compound Hydrolysis->Final Product HCl (aq), Heat

Caption: Proposed synthetic workflow for this compound.

Structure Elucidation and Confirmation

The structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic methods.

G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesized Compound Synthesized Compound 1H NMR 1H NMR Synthesized Compound->1H NMR Proton Environment 13C NMR 13C NMR Synthesized Compound->13C NMR Carbon Skeleton IR Spectroscopy IR Spectroscopy Synthesized Compound->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Synthesized Compound->Mass Spectrometry Molecular Weight & Fragmentation Structure Confirmed Structure Confirmed 1H NMR->Structure Confirmed 13C NMR->Structure Confirmed IR Spectroscopy->Structure Confirmed Mass Spectrometry->Structure Confirmed

Caption: Logical workflow for the structure elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The chemical shifts of the carboxylic acid protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which will result in the disappearance of the -COOH signal.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted NMR Data

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-1~12.0Broad Singlet2H-COOH
H-2~2.3Multiplet2H-CH₂-COOH
H-3~2.0Multiplet1H-CH(iPr)-
H-4~1.6Multiplet2H-CH₂-CH₂-COOH
H-5~1.4Multiplet2H-CH₂-CH(iPr)-
H-7~1.3Multiplet1H-CH(CH₃)₂
H-8~0.9Doublet6H-CH(CH₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C-1, C-6~175-COOH
C-2~35-CH₂-COOH
C-3~45-CH(iPr)-
C-4~30-CH₂-CH₂-COOH
C-5~28-CH₂-CH(iPr)-
C-7~32-CH(CH₃)₂
C-8~20-CH(CH₃)₂

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data

Functional Group Predicted Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)3300 - 2500Very Broad
C-H (sp³)2960 - 2850Strong, Sharp
C=O (Carboxylic Acid)1710 - 1680Strong, Sharp
C-O1320 - 1210Medium
O-H Bend950 - 910Broad

The presence of a very broad O-H stretch and a strong C=O stretch are highly indicative of a carboxylic acid functional group.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for dicarboxylic acids.[3]

  • Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion.

Predicted Mass Spectrometry Data

Ion Predicted m/z Description
[M-H]⁻187.10Deprotonated molecular ion
[M-H₂O-H]⁻169.09Loss of water from the molecular ion
[M-COOH]⁻143.11Loss of a carboxyl group

The fragmentation of dicarboxylic acids in mass spectrometry can involve the loss of water and carbon dioxide.[3] The accurate mass measurement of the molecular ion can be used to confirm the elemental composition of C₉H₁₆O₄.

Conclusion

The combination of a plausible synthetic route and a multi-technique spectroscopic analysis provides a robust framework for the structure elucidation and confirmation of this compound. The convergence of data from NMR, IR, and Mass Spectrometry, aligning with the predicted values based on known chemical principles, would provide unequivocal evidence for the successful synthesis and characterization of this molecule. This foundational knowledge is critical for its further investigation and potential application in various scientific and industrial fields.

References

The Biological Frontier of Hexanedioic Acids: A Technical Guide to Their Potential Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of substituted hexanedioic acids, also known as adipic acids, and their potential biological activities. While traditionally recognized for its role in polymer production, hexanedioic acid and its derivatives are emerging as a versatile scaffold in medicinal chemistry, exhibiting a range of activities from antimicrobial and antiviral to potential anticancer properties. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to support ongoing research and development in this promising area.

Biological Activities of Substituted Hexanedioic Acids: Quantitative Data

The following tables summarize the key quantitative data on the biological activities of various substituted hexanedioic acid derivatives.

Table 1: Antimicrobial and Antifungal Activity of Organotin (IV) Derivatives of Hexanedioic Acid

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)
Bu₂SnL₂Staphylococcus aureus7.5 - 1515 - 60-
Streptococcus pyogenes7.5 - 1515 - 60-
Bacillus cereus7.5 - 1515 - 60-
Corynebacterium ulcerans7.5 - 1515 - 60-
Escherichia coli7.5 - 1515 - 60-
Klebsiella pneumoniae7.5 - 1515 - 60-
Proteus mirabilis7.5 - 1515 - 60-
Pseudomonas aeruginosa7.5 - 1515 - 60-
Histoplasma capsulatum7.5 - 15-25 - 50
Mucor mucedor7.5 - 15-25 - 50
Penicillium helicium7.5 - 15-25 - 50
Penicillium chrysogenum7.5 - 15-25 - 50
Bu₃SnLVarious Bacteria7.5 - 1515 - 60-
Various Fungi7.5 - 15-25 - 50
Ph₂SnL₂Various Bacteria7.5 - 1515 - 60-
Various Fungi7.5 - 15-25 - 50
Ph₃SnLVarious Bacteria7.5 - 1515 - 60-
Various Fungi7.5 - 15-25 - 50
Ph₃SnL & Ph₂SnL₂MRSA & VRE12.50 - 5050 - 200-
Gram-negative Bacteria12.50 - 5050 - 200-
Various Fungi12.50 - 50-50 - 200
Bu₂SnL₂MRSA & VRE12.50 - 5050 - 200-
Gram-negative Bacteria12.50 - 5050 - 200-
Various Fungi12.50 - 50-50 - 200

L represents the potassium hydrogen hexanedioate ligand. MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci. Data compiled from multiple studies which showed a range of activities.[1][2][3]

Table 2: Antiviral Activity of Hexanedioic Acid

CompoundVirusCell LineIC₅₀ (µM)
Adipic Acid (Hexanedioic Acid)Herpes Simplex Virus 1 (HSV-1)Vero cells0.4[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compound in microdilution plate i1 Inoculate microdilution plate with bacterial suspension p1->i1 p2 Prepare bacterial inoculum to McFarland standard p3 Dilute inoculum into appropriate growth media p2->p3 p3->i1 i2 Incubate at 37°C for 18-24 hours i1->i2 a1 Visually assess turbidity to determine MIC i2->a1 a2 Plate aliquots from clear wells onto agar plates a1->a2 a3 Incubate agar plates a2->a3 a4 Count colonies to determine MBC (99.9% killing) a3->a4

Caption: Workflow for determining MIC and MBC of antimicrobial compounds.

Protocol Steps:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate with appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: From a fresh culture of the test bacteria on an agar plate, pick a few colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against fungal strains.

Protocol Steps:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on a suitable medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard.

  • Broth Microdilution: Similar to the antibacterial assay, serial dilutions of the test compound are prepared in a 96-well plate with a suitable broth (e.g., RPMI-1640).

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

  • MFC Determination: Aliquots from the wells with no visible growth are sub-cultured onto agar plates. The MFC is the lowest concentration that prevents any fungal growth after incubation.

Anti-HSV-1 Plaque Reduction Assay

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques.

Workflow for Plaque Reduction Assay

G cluster_prep Cell & Virus Preparation cluster_infection Infection & Treatment cluster_analysis Analysis p1 Seed Vero cells in 12-well plates i1 Infect cell monolayers with HSV-1 p1->i1 p2 Prepare serial dilutions of the test compound i2 Add overlay medium containing the test compound p2->i2 p3 Prepare HSV-1 stock p3->i1 i1->i2 i3 Incubate for 4-5 days i2->i3 a1 Fix and stain the cells i3->a1 a2 Count the number of plaques a1->a2 a3 Calculate the IC50 value a2->a3

Caption: Workflow for the anti-HSV-1 plaque reduction assay.

Protocol Steps:

  • Cell Culture: Seed Vero cells (or another susceptible cell line) in 12-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with a known titer of HSV-1. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and add an overlay medium (e.g., containing methylcellulose) with various concentrations of the test compound.

  • Incubation: Incubate the plates for 4-5 days to allow for plaque formation.

  • Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.

  • IC₅₀ Calculation: The percentage of inhibition is calculated relative to the untreated virus control. The IC₅₀ value, the concentration of the compound that inhibits 50% of plaque formation, is then determined.[1]

Known Mechanisms of Action and Signaling Pathways

While detailed signaling pathways for many substituted hexanedioic acids are still under investigation, some general mechanisms have been proposed.

Proposed Antimicrobial Mechanism of Organotin (IV) Hexanedioates

Organotin compounds are believed to exert their antimicrobial effects through multiple mechanisms. A key proposed mechanism involves the interaction of the organotin cation with cellular components.

Proposed Antimicrobial Action of Organotin Compounds

G compound Organotin Hexanedioate membrane Bacterial Cell Membrane compound->membrane Disruption dna Bacterial DNA compound->dna Interaction with Nitrogenous Bases proteins Cellular Proteins (Enzymes) compound->proteins Inhibition apoptosis Apoptosis-like Cell Death dna->apoptosis Leads to proteins->apoptosis Leads to

Caption: High-level proposed antimicrobial mechanism of organotin compounds.

It is suggested that organotin compounds can interfere with the bacterial cell membrane, leading to its disruption. Furthermore, they may interact with nitrogenous bases of DNA, thereby inhibiting DNA replication and transcription.[1] Another proposed mechanism is the inhibition of cellular enzymes and multienzyme complexes, which ultimately leads to apoptosis-like cell death.[2]

Proposed Antiviral Mechanism of Dicarboxylic Acids against HSV-1

The antiviral activity of dicarboxylic acids like adipic acid against enveloped viruses such as HSV-1 is thought to occur at the early stages of viral infection.

Proposed Anti-HSV-1 Mechanism

G compound Adipic Acid attachment Viral Attachment compound->attachment Inhibition virus HSV-1 Virion virus->attachment cell Host Cell attachment->cell entry Viral Entry attachment->entry replication Viral Replication entry->replication

Caption: Proposed mechanism of HSV-1 inhibition by adipic acid.

The primary proposed mechanism is the inhibition of viral attachment to the host cell surface. Dicarboxylic acids may interact with viral glycoproteins or host cell receptors, preventing the initial binding necessary for infection. By blocking this crucial first step, the virus is unable to enter the cell and initiate its replication cycle.

Future Directions

The field of substituted hexanedioic acids presents a promising avenue for the discovery of novel therapeutic agents. The data presented in this guide highlights the significant antimicrobial and antiviral potential of certain derivatives. However, further research is warranted in several key areas:

  • Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of substitutions on the hexanedioic acid backbone should be synthesized and screened for various biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

  • Elucidation of Detailed Mechanisms of Action: In-depth studies are required to delineate the specific molecular targets and signaling pathways modulated by these compounds. This will be crucial for optimizing their therapeutic potential and understanding any potential off-target effects.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of translating the therapeutic potential of substituted hexanedioic acids into clinical applications.

References

Unveiling the Obscurity: The Case of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information regarding the discovery and natural occurrence of 3-(Propan-2-yl)hexanedioic acid. This suggests that the compound is likely not a known natural product and has not been the subject of significant scientific investigation. Efforts to find quantitative data, detailed experimental protocols for its isolation or synthesis from natural sources, or its involvement in biological signaling pathways have been unsuccessful.

While information on the specific molecule this compound is not available, an examination of its parent compound, hexanedioic acid (commonly known as adipic acid), can provide some limited context. It is crucial to emphasize that these are distinct chemical entities with different physical, chemical, and biological properties.

The Parent Compound: Hexanedioic Acid (Adipic Acid)

Hexanedioic acid is a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon.[1] In contrast to its industrial prevalence, the natural occurrence of adipic acid is rare.[1] However, it has been reported in some organisms. For instance, the PubChem database indicates its presence in the fruit fly (Drosophila melanogaster) and the quaking aspen tree (Populus tremula).[2]

The discovery of adipic acid is attributed to Auguste Laurent in 1837, who produced it through the oxidation of fats.[1]

Lack of Evidence for this compound in Nature

The addition of a propan-2-yl (isopropyl) group at the 3-position of the hexanedioic acid backbone creates a distinct molecule. Extensive searches have not yielded any reports of this specific substituted dicarboxylic acid being isolated from a natural source. Chemical databases like PubChem contain entries for structurally similar but different molecules, such as 3-(Prop-1-en-2-yl)hexanedioic acid, but not for the saturated isopropyl derivative.[3]

Due to the absence of any documented discovery or natural occurrence, it is not possible to provide the following for this compound:

  • Quantitative Data: No data on natural abundance, concentration in biological tissues, or isolation yields are available.

  • Experimental Protocols: There are no published methods for the extraction, isolation, purification, or characterization of this compound from any natural source.

  • Biological Pathways and Interactions: No information exists on any metabolic or signaling pathways involving this specific molecule.

Conclusion

References

Solubility Profile of 3-(Propan-2-yl)hexanedioic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 3-(Propan-2-yl)hexanedioic acid in organic solvents. Due to the current absence of publicly available experimental data for this specific compound, this document provides a comprehensive overview of the solubility of the structurally related and well-studied compound, hexanedioic acid (adipic acid). The provided data serves as a valuable proxy for researchers and professionals in drug development and formulation. Furthermore, this guide outlines detailed experimental protocols for determining solubility and presents a logical workflow for establishing a comprehensive solubility profile.

Introduction

This compound, also known as 3-isopropyladipic acid, is a dicarboxylic acid with potential applications in various fields, including polymer synthesis and as a building block in pharmaceutical manufacturing. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and quality control. The solubility profile dictates the choice of solvents for reaction media, crystallization, and the development of liquid formulations.

Analog Data: Solubility of Hexanedioic Acid (Adipic Acid)

The following table summarizes the solubility of adipic acid in a selection of organic solvents at various temperatures. This data is extracted from a study by Gaivoronskii and Granzhan, which systematically measured the temperature-dependent solubility of adipic acid.[1]

Table 1: Solubility of Adipic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Methanol025.8
2058.5
40115.2
60208.9
Ethanol012.1
2029.8
4065.4
60128.3
Propanol07.9
2019.5
4043.1
6085.6
Isopropanol05.2
2013.5
4030.1
6061.2
n-Butanol05.9
2014.8
4033.2
6067.5
tert-Butanol03.1
208.5
4020.1
6043.5
Acetone010.5
2021.8
4042.1
6076.5
1,4-Dioxane010.2
2022.5
4045.9
6088.1
Acetic Acid05.1
2012.3
4026.8
6054.7

Data sourced from Gaivoronskii, A. N., & Granzhan, V. A. (2005). Solubility of adipic acid in organic solvents and water. Russian Journal of Applied Chemistry, 78(3), 404-408.[1]

Experimental Protocols for Solubility Determination

To determine the precise solubility of this compound, a systematic experimental approach is required. The following protocols describe the isothermal and gravimetric methods, which are standard techniques for measuring the solubility of a solid in a liquid.

Isothermal Equilibrium Method

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (±0.0001 g)

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles.

  • Sample Analysis: Accurately weigh or measure the volume of the filtered saturated solution. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation of Solubility: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

The gravimetric method is a simpler approach that involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Materials and Equipment:

  • Same as the isothermal equilibrium method, excluding the analytical instrument for concentration measurement.

  • Drying oven or vacuum desiccator.

Procedure:

  • Sample Preparation and Equilibration: Follow steps 1 and 2 of the Isothermal Equilibrium Method.

  • Sample Withdrawal and Filtration: Follow step 3 of the Isothermal Equilibrium Method.

  • Solvent Evaporation: Accurately weigh a clean, dry container. Transfer a known mass of the filtered saturated solution into the container.

  • Drying: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a vacuum desiccator. Dry the sample to a constant weight.

  • Calculation of Solubility: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    where:

    • m_solute is the mass of the dried solute.

    • m_solvent is the mass of the solvent in the aliquot of the saturated solution (m_solution - m_solute).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of a compound like this compound.

Solubility_Profile_Workflow A Compound and Solvent Selection B Purity Analysis of Compound A->B C Selection of Experimental Method (e.g., Isothermal, Gravimetric) B->C D Preparation of Supersaturated Solutions C->D E Equilibration at Constant Temperature D->E F Phase Separation (Settling and Filtration) E->F G Quantification of Solute F->G H Data Analysis and Solubility Calculation G->H I Comprehensive Solubility Profile H->I

References

A Technical Guide to the Thermal Stability and Decomposition of Substituted Hexanedioic Acids: A Profile Based on Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the thermal stability and decomposition of 3-(Propan-2-yl)hexanedioic acid is not available in the reviewed scientific literature. This guide provides a detailed analysis of hexanedioic acid (adipic acid), the parent compound, to serve as a robust predictive framework for researchers, scientists, and drug development professionals. The principles, experimental protocols, and decomposition pathways discussed herein are foundational for understanding the thermal behavior of its substituted derivatives.

Introduction

Hexanedioic acid, commonly known as adipic acid, is a linear dicarboxylic acid that serves as a critical monomer in the production of polymers, particularly nylon 6,6. Its derivatives are explored in various fields, including pharmaceuticals as excipients and in the formation of controlled-release drug formulations. Understanding the thermal stability and decomposition profile of these molecules is paramount for ensuring safety, predicting shelf-life, and controlling manufacturing processes, especially in applications involving heat, such as melt extrusion or sterilization.

This technical guide outlines the thermal properties of adipic acid as a baseline for its substituted analogues. It covers key thermal events, decomposition kinetics, and standard analytical methodologies, providing a comprehensive resource for professionals in the field.

Thermal Stability and Properties

The thermal behavior of adipic acid is characterized by distinct endothermic events corresponding to melting and subsequent evaporation or decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used to quantify these properties.

The thermal properties of adipic acid have been well-documented. Key quantitative data are summarized in the table below. These values serve as a benchmark for evaluating the effects of substitution, such as the presence of a propan-2-yl group, on the thermal stability of the hexanedioic acid backbone.

ParameterValueMethodReference
Melting Point (Tm) 151.5–155.6 °CDSC[1][2]
Enthalpy of Fusion (ΔHfus) 232.9 - 253.8 J/gDSC[1][2]
Boiling Point 337.5 °C (at 760 mmHg)Standard[3]
Decomposition Onset ~189 °C (Evaporation/Decomposition)TGA/DTA[1][2]
Primary Decomposition Range 189 °C to 301 °CTGA/DTA[1][2]

Note: Values can vary based on purity, crystalline form, and experimental conditions such as heating rate.

Thermal Decomposition Pathway

While the complete decomposition mechanism of adipic acid can be complex, the primary thermal event following melting is evaporation, followed by decomposition at higher temperatures. For many dicarboxylic acids, thermal decomposition proceeds via decarboxylation. The presence of an alkyl substituent on the carbon chain, such as a propan-2-yl group, would likely influence the decomposition pathway through steric and electronic effects, potentially favoring specific bond scissions.

A proposed general decomposition pathway for a dicarboxylic acid like adipic acid involves the loss of water and carbon dioxide to form cyclic ketones or other smaller molecules.

AdipicAcid Adipic Acid (or Substituted Derivative) Melted Molten State AdipicAcid->Melted Heat (T > Tm) CyclicAnhydride Intermediate (e.g., Cyclic Anhydride) Melted->CyclicAnhydride Heat (-H2O) Decomposition Decomposition Products (e.g., Cyclopentanone, CO2, H2O) Melted->Decomposition Direct Decomposition (High Temp) CyclicAnhydride->Decomposition Further Heat (-CO2)

Caption: Proposed thermal decomposition pathway for adipic acid.

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for obtaining reproducible thermal analysis data. Below are standard protocols for DSC and TGA.

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a constant heating rate of 10 °C/min.[1]

    • Maintain a constant nitrogen purge gas flow (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Objective: To determine the onset of decomposition/evaporation and characterize mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA crucible.

  • Instrument Setup: Place the crucible onto the TGA's microbalance.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature of ~600 °C at a heating rate of 10-20 °C/min.[4][5]

    • Maintain a constant nitrogen purge gas flow (e.g., 25-50 mL/min) throughout the experiment.[4]

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The decomposition temperature is typically reported as the onset temperature where significant mass loss begins. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Obtain Sample (this compound) Weigh Weigh Sample (3-10 mg) Sample->Weigh Encapsulate Place in Analytical Pan (Al or Ceramic) Weigh->Encapsulate TGA TGA Instrument Encapsulate->TGA DSC DSC Instrument Encapsulate->DSC TG_Curve TGA Curve (% Mass vs. Temp) TGA->TG_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Decomp_Temp Determine T_onset & Mass Loss (%) TG_Curve->Decomp_Temp Melt_Temp Determine T_m & ΔH_fus DSC_Curve->Melt_Temp

Caption: Experimental workflow for thermal analysis.

Conclusion

While data for this compound remains uncharacterized in public literature, the thermal properties of its parent compound, adipic acid, provide a critical foundation for prediction and analysis. Adipic acid exhibits a sharp melting point followed by evaporation and decomposition at higher temperatures. The introduction of an alkyl substituent is expected to influence these properties, potentially lowering the melting point due to disrupted crystal packing and altering the decomposition pathway. The experimental protocols detailed in this guide offer a standardized approach for researchers to characterize novel derivatives and build a comprehensive understanding of their thermal stability for safe and effective application in drug development and materials science.

References

A Theoretical and Computational Investigation of 3-(Propan-2-yl)hexanedioic Acid: A Framework for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(Propan-2-yl)hexanedioic acid, also known as 3-isopropyladipic acid, is a substituted dicarboxylic acid. Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups.[1] While the parent compound, hexanedioic acid (adipic acid), is a well-studied and industrially significant chemical, primarily used in the production of nylon[2], derivatives such as the 3-isopropyl substituted version are not extensively characterized in scientific literature. This lack of data presents an opportunity for novel research into its physicochemical properties, potential biological activities, and applications in areas such as polymer chemistry and drug development.

This technical guide provides a comprehensive theoretical and computational framework for the study of this compound. Due to the limited availability of experimental data for this specific molecule, this document outlines a hypothetical research workflow, including proposed computational analyses, potential synthetic routes, and speculative biological activities based on the known properties of similar dicarboxylic acids. The methodologies and data presented herein are intended to serve as a roadmap for researchers and scientists interested in exploring the scientific and commercial potential of this compound.

Molecular Properties and Computational Analysis

A foundational aspect of characterizing a novel compound involves the determination of its fundamental physicochemical properties and understanding its conformational landscape. Computational chemistry provides powerful tools to predict these characteristics in silico, guiding subsequent experimental work.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are calculated using established computational models and provide a preliminary understanding of the molecule's behavior.

PropertyValueMethod
Molecular FormulaC9H16O4-
Molecular Weight188.22 g/mol -
pKa1 (predicted)~4.5ACD/Labs Percepta
pKa2 (predicted)~5.5ACD/Labs Percepta
LogP (predicted)1.2XLogP3
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors4-
Rotatable Bonds6-

Computational Workflow

A robust computational analysis of this compound would involve a multi-step process to explore its potential energy surface and determine its most stable conformations. This workflow, depicted in the diagram below, typically starts with an initial 3D structure generation, followed by geometry optimization and frequency calculations using quantum mechanical methods like Density Functional Theory (DFT).

computational_workflow start Initial 3D Structure Generation conf_search Conformational Analysis start->conf_search geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc stable_conf Identification of Stable Conformers freq_calc->stable_conf conf_search->geom_opt prop_calc Calculation of Molecular Properties stable_conf->prop_calc data_analysis Data Analysis and Visualization prop_calc->data_analysis final_report Final Report data_analysis->final_report

A typical computational workflow for molecular property prediction.

Detailed Computational Protocol

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Methodology:

    • Initial Structure: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure.

    • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

    • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

    • Property Calculation: Various molecular properties, such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment, are calculated for the most stable conformers.

Hypothetical Synthesis and Experimental Characterization

Proposed Synthetic Pathway

A potential route could involve the Michael addition of an isopropyl Grignard reagent to a suitable diethyl ester of a hexenedioic acid, followed by hydrolysis.

synthesis_pathway start Diethyl 2-hexenedioate michael_add Michael Addition start->michael_add reagent1 Isopropylmagnesium bromide (Grignard reagent) reagent1->michael_add intermediate Diethyl 3-(propan-2-yl)hexanedioate michael_add->intermediate hydrolysis Acidic or Basic Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

A proposed synthetic pathway for this compound.

Experimental Characterization Protocols

Following synthesis, the structure and purity of the compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: A sample of the purified compound (~10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) and analyzed using a 400 MHz or higher NMR spectrometer to obtain ¹H and ¹³C NMR spectra.

    • Hypothetical Spectroscopic Data:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H12.0 (br s)2HCOOH
¹H2.4-2.2 (m)3HCH2-COOH, CH-isopropyl
¹H1.8-1.5 (m)4Hother CH2
¹H0.9 (d)6HCH(CH3)2
¹³C175sCOOH
¹³C45dCH-isopropyl
¹³C35-25tCH2
¹³C20qCH(CH3)2
  • Infrared (IR) Spectroscopy:

    • Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.

    • Expected Absorptions: A broad absorption band around 3000 cm⁻¹ (O-H stretch of the carboxylic acid), a strong absorption around 1700 cm⁻¹ (C=O stretch), and C-H stretching bands around 2900 cm⁻¹.

  • Mass Spectrometry (MS):

    • Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the compound.

    • Expected Result: The ESI-MS spectrum in negative ion mode would show a prominent peak corresponding to the [M-H]⁻ ion at m/z 187.10.

Hypothetical Biological Activity and Signaling Pathway

Given that some dicarboxylic acids are intermediates in cellular metabolism[1], it is plausible that this compound could interact with metabolic enzymes. For instance, it might act as a competitive inhibitor of an enzyme that processes a structurally similar endogenous substrate.

Proposed Biological Target: A Hypothetical Succinate Dehydrogenase-like Enzyme

Let us hypothesize that this compound inhibits a novel succinate dehydrogenase-like enzyme (SDH-X) that plays a role in a hypothetical metabolic pathway.

signaling_pathway cluster_0 Metabolic Pathway cluster_1 Cellular Response Substrate Endogenous Substrate SDHX SDH-X Enzyme Substrate->SDHX Binds to active site Product Metabolic Product SDHX->Product Catalyzes conversion Downstream Downstream Signaling Cascade Product->Downstream Inhibitor This compound Inhibitor->SDHX Competitive Inhibition Response Physiological Response Downstream->Response

Hypothetical inhibition of SDH-X by this compound.

Experimental Protocol for Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the hypothetical SDH-X enzyme.

  • Materials: Purified recombinant SDH-X enzyme, its substrate, a suitable buffer system, and a plate reader to measure the reaction product.

  • Procedure:

    • A constant concentration of the SDH-X enzyme and its substrate are added to the wells of a 96-well plate.

    • Varying concentrations of this compound are added to the wells.

    • The reaction is initiated and allowed to proceed for a fixed time at a controlled temperature.

    • The formation of the product is measured spectrophotometrically.

    • The percentage of inhibition is calculated for each concentration of the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Hypothetical Biological Data

The following table presents hypothetical IC50 values for this compound and a known inhibitor against the hypothetical SDH-X enzyme.

CompoundIC50 (µM)
This compound15.2 ± 2.1
Known Inhibitor (e.g., Malonate)5.8 ± 0.9

This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. While there is a scarcity of published data on this specific molecule, the proposed methodologies for computational analysis, synthesis, characterization, and biological evaluation provide a clear path for future research. The hypothetical data and pathways presented serve as a starting point to explore the potential of this compound in various scientific and industrial domains. Experimental validation of the theoretical predictions and proposed biological activities is a crucial next step in unlocking the full potential of this compound.

References

A Preliminary Toxicological Screening of 3-(Propan-2-yl)hexanedioic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific toxicological data for 3-(Propan-2-yl)hexanedioic acid is currently available in the public domain. This document provides a recommended framework for a preliminary toxicological screening based on established methodologies and data from structurally related compounds, primarily hexanedioic acid (adipic acid). The experimental protocols and data presented herein are illustrative and intended to guide researchers in the safety assessment of this novel compound.

Introduction

This compound is a dicarboxylic acid with potential applications in various industries. As with any novel chemical entity intended for commercial use, a thorough evaluation of its toxicological profile is imperative to ensure human and environmental safety. This guide outlines a tiered, systematic approach for the preliminary toxicological screening of this compound, focusing on in vitro and acute in vivo assays. The proposed studies are designed to identify potential cytotoxic, genotoxic, and acute systemic toxic effects, providing foundational data for a comprehensive risk assessment.

Proposed Preliminary Toxicological Screening Strategy

A tiered approach is recommended to efficiently screen for potential toxicity while minimizing animal usage. The strategy begins with in vitro assays to assess cytotoxicity and genotoxicity. If the in vitro results indicate low concern, the screening proceeds to a limited in vivo study to evaluate acute oral toxicity.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo Testing cluster_2 Tier 3: Further Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2 cells) AcuteOral Acute Oral Toxicity (OECD 423) Cytotoxicity->AcuteOral If low cytotoxicity Genotoxicity Bacterial Reverse Mutation Assay (Ames Test) Genotoxicity->AcuteOral If non-mutagenic RiskAssessment Comprehensive Risk Assessment (Further studies as needed) AcuteOral->RiskAssessment Classification & Data Analysis G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed HepG2 cells in 96-well plate B Incubate for 24h A->B C Expose cells to test compound (various concentrations) for 24-48h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate % viability and IC50 G->H G cluster_workflow Ames Test Workflow A Combine bacterial strain, test compound, and S9 mix (or buffer) in top agar B Pour mixture onto minimal glucose agar plate A->B C Incubate at 37°C for 48-72h B->C D Count revertant colonies C->D E Analyze for dose-dependent increase over background D->E G Start Start with 3 animals at selected dose (e.g., 2000 mg/kg) Outcome1 Observe Outcome Start->Outcome1 Mortality_2_3 2 or 3 animals die? Outcome1->Mortality_2_3 Mortality_0_1 0 or 1 animal dies? Outcome1->Mortality_0_1 Stop_Classify Stop and Classify Mortality_2_3->Stop_Classify Yes Dose_Lower Re-dose 3 animals at lower dose Mortality_2_3->Dose_Lower No (if applicable) Dose_Higher Dose 3 more animals at same dose Mortality_0_1->Dose_Higher Yes Dose_Lower->Outcome1 Outcome2 Observe Outcome in 6 animals total Dose_Higher->Outcome2 Mortality_Total_2 2 or more animals die in total? Outcome2->Mortality_Total_2 Mortality_Total_2->Stop_Classify Yes Dose_Higher2 Dose 3 animals at higher dose Mortality_Total_2->Dose_Higher2 No Dose_Higher2->Outcome1 G cluster_pathway Hypothetical Pathway of Dicarboxylic Acid Toxicity A High Dose of This compound B Cellular Uptake A->B C Mitochondrial Overload B->C D Inhibition of β-oxidation C->D F Oxidative Stress C->F E ATP Depletion D->E G Cell Injury / Cytotoxicity E->G F->G

Methodological & Application

Application Note & Protocol: Esterification of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of dialkyl esters from 3-(Propan-2-yl)hexanedioic acid via Fischer-Speier esterification. This acid-catalyzed esterification is a robust and widely applicable method for the preparation of esters from carboxylic acids and alcohols.[1][2][3] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the desired ester product. Additionally, methods for selective mono-esterification are discussed for applications where the monoester is the target molecule.[4][5][6]

Introduction

This compound is a dicarboxylic acid with potential applications in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Its ester derivatives are of significant interest for modulating physicochemical properties such as solubility, volatility, and reactivity. The Fischer-Speier esterification is an equilibrium-controlled reaction that utilizes an acid catalyst, typically a strong mineral acid, to accelerate the reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol.[2][7] To drive the equilibrium towards the product side, an excess of the alcohol is often used, or the water generated during the reaction is removed.[1][8]

This protocol details a general procedure for the diesterification of this compound. For researchers interested in the selective synthesis of the monoester, alternative strategies employing reagents like thionyl chloride in methanol at room temperature or using solid catalysts such as alumina can be employed.[4][5]

Experimental Protocol: Di-methylation of this compound

This protocol describes the synthesis of dimethyl 3-(propan-2-yl)hexanedioate. The same general principles can be applied for other alcohols, though reaction times and temperatures may need optimization.

Materials and Equipment
  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which also acts as the solvent).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize the acid catalyst with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate against the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate. The product ester will be less polar than the starting dicarboxylic acid.

  • Work-up: Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the remaining acid catalyst), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Evaporation: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude diester.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the final product by NMR spectroscopy and confirm its purity by GC-MS.

Data Presentation

The following table summarizes typical quantitative data for the esterification of this compound with methanol.

ParameterValue
Molar Ratio (Acid:Alcohol)1:15
Catalyst (H₂SO₄) Loading15 mol%
Reaction Temperature65 °C (Reflux)
Reaction Time6 hours
Yield of Crude Product>95%
Yield of Purified Product85-90%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the esterification protocol.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Dissolve Acid in Methanol add_catalyst 2. Add H₂SO₄ Catalyst start->add_catalyst reflux 3. Reflux Reaction Mixture add_catalyst->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool Reaction Complete evaporate_meoh 6. Evaporate Methanol cool->evaporate_meoh extract 7. Extraction with Ethyl Acetate evaporate_meoh->extract dry 8. Dry Organic Layer extract->dry evaporate_ea 9. Evaporate Ethyl Acetate dry->evaporate_ea purify 10. Column Chromatography evaporate_ea->purify characterize 11. Characterization (NMR, GC-MS) purify->characterize

Caption: Experimental workflow for the esterification of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification carboxylic_acid Carboxylic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl [R-C(OH)₂]⁺ carboxylic_acid->protonated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate alcohol Alcohol (R'-OH) alcohol->protonated_carbonyl Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ether Protonated Ester proton_transfer->protonated_ether Elimination of H₂O ester Ester (R-COOR') protonated_ether->ester Deprotonation water Water (H₂O) protonated_ether->water catalyst_out H⁺ (Catalyst) ester->catalyst_out catalyst_in H⁺ (Catalyst) catalyst_in->carboxylic_acid Protonation

Caption: Mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols: Synthesis and Characterization of Polyesters Utilizing 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aliphatic polyesters are a versatile class of polymers known for their biodegradability and biocompatibility, making them suitable for a wide range of applications, including biomedical devices, drug delivery systems, and environmentally friendly plastics. The incorporation of branched monomers, such as 3-(Propan-2-yl)hexanedioic acid, into the polyester backbone is a key strategy for tuning the physical and thermal properties of the resulting materials. The isopropyl side group in this compound is expected to disrupt chain packing, leading to a decrease in crystallinity and melting point (T_m), and a potential alteration of the glass transition temperature (T_g) when compared to polyesters synthesized from its linear analogue, adipic acid.[1] This modification can enhance flexibility and solubility, which are desirable properties for various applications.

This document provides detailed protocols for the synthesis of polyesters using this compound and a suitable diol via melt polycondensation. It also outlines standard characterization techniques to evaluate the properties of the synthesized polymers.

Data Presentation

The introduction of an alkyl branch on the dicarboxylic acid monomer generally leads to a decrease in the melting temperature (T_m) and crystallinity of the resulting polyester, while the effect on the glass transition temperature (T_g) can vary. The following table summarizes typical properties of polyesters synthesized from linear and branched dicarboxylic acids with 1,4-butanediol, providing an expected trend for polyesters based on this compound.

Dicarboxylic AcidDiolPolymerM_n ( g/mol )PDIT_g (°C)T_m (°C)Reference
Adipic Acid (linear)1,4-ButanediolPoly(butylene adipate)>23,000 (M_w)~2.0-60 to -7050-60[2]
Sebacic Acid (linear)1,4-ButanediolPoly(butylene sebacate)>85,000 (M_w)~2.0-55 to -6560-70[2]
Methylsuccinic Acid1,4-ButanediolPoly(butylene methylsuccinate)6,700-14,1001.4-2.1N/AN/A[2]
2-Bromoadipic Acid1,4-ButanediolPoly(butylene 2-bromoadipate)~7,5002.0N/AN/A

Note: M_n = Number average molecular weight, M_w = Weight average molecular weight, PDI = Polydispersity index, T_g = Glass transition temperature, T_m = Melting temperature. Data for branched diacids are often reported for lower molecular weight polymers synthesized under specific laboratory conditions.

Experimental Protocols

Protocol 1: Melt Polycondensation Synthesis of Polyester from this compound and 1,4-Butanediol

This protocol describes a two-stage melt polycondensation method, a common and solvent-free approach for synthesizing aliphatic polyesters.[2]

Materials:

  • This compound

  • 1,4-Butanediol (a slight molar excess, e.g., 1.1 equivalents, is often used to compensate for evaporation)

  • Catalyst: Tin(II) 2-ethylhexanoate (Tin(II) octoate) or Titanium(IV) butoxide (0.05-0.2 mol% relative to the diacid)

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform or Dichloromethane (for polymer dissolution and precipitation)

  • Hexane or Methanol (as non-solvent for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle

  • Heating mantle with a temperature controller

  • Distillation head with a condenser and a collection flask

  • Vacuum pump with a cold trap

  • Nitrogen inlet and outlet

  • Thermometer or thermocouple

Procedure:

Stage 1: Esterification

  • Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-neck flask with this compound and 1,4-butanediol.

  • Attach the mechanical stirrer, nitrogen inlet, and distillation head.

  • Begin purging the system with a slow stream of nitrogen.

  • Start stirring and gradually heat the mixture to 150-160 °C. The reactants should melt and form a homogeneous solution.

  • Add the catalyst to the molten mixture.

  • Increase the temperature to 180-200 °C and maintain for 2-4 hours. During this stage, water will be formed as a byproduct of the esterification reaction and will be collected in the receiving flask. The reaction can be monitored by measuring the amount of collected water.

Stage 2: Polycondensation

  • After the esterification stage is complete (i.e., water evolution has ceased), gradually reduce the pressure in the system to below 1 mmHg using the vacuum pump.

  • Slowly increase the temperature to 220-240 °C.

  • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Once the desired viscosity is achieved (indicating high molecular weight), stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

  • The resulting polyester can be removed from the flask after it has solidified. It may be necessary to break the flask to retrieve the polymer if it is highly viscous and solid.

Purification:

  • Dissolve the crude polyester in a minimal amount of chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like cold hexane or methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Mandatory Visualization

Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation cluster_purification Purification Monomers Monomers (Diacid + Diol) Reactor1 Reaction Vessel (180-200°C, N2) Monomers->Reactor1 Mixing & Heating Water Water (byproduct) Reactor1->Water Distillation Oligomers Oligomers Reactor1->Oligomers Reactor2 High Vacuum Reaction (220-240°C, <1 mmHg) Oligomers->Reactor2 Increased Temp. & Vacuum Polyester High Molecular Weight Polyester Reactor2->Polyester Dissolution Dissolution (in Chloroform) Polyester->Dissolution Precipitation Precipitation (in Hexane/Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying

Caption: Workflow for the two-stage melt polycondensation of polyesters.

Characterization Protocols

Protocol 2: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)

Purpose: To determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI = M_w/M_n) of the synthesized polyester.

Procedure:

  • Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF) or chloroform.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble material.

  • Calibrate the GPC system using polystyrene standards of known molecular weights.

  • Inject the filtered polymer solution into the GPC system.

  • Analyze the resulting chromatogram to determine M_n, M_w, and PDI relative to the polystyrene standards.

Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Purpose: To determine the glass transition temperature (T_g), melting temperature (T_m), crystallization temperature (T_c), and thermal stability of the polyester.

DSC Procedure:

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • Place the pan in the DSC instrument.

  • Perform a heat-cool-heat cycle, for example:

    • Heat from room temperature to a temperature above the expected T_m (e.g., 100 °C for an amorphous polymer, or ~50°C above the expected Tm for a semi-crystalline one) at a rate of 10 °C/min to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -90 °C) at a rate of 10 °C/min.

    • Heat the sample again to the upper temperature at a rate of 10 °C/min.

  • Analyze the second heating scan to determine the T_g and T_m. The cooling scan can be used to determine the T_c.

TGA Procedure:

  • Accurately weigh 5-10 mg of the dried polymer into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 or 20 °C/min under a nitrogen atmosphere.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum decomposition rate, which indicate the thermal stability of the polymer.

By following these protocols, researchers can synthesize and characterize novel polyesters based on this compound, contributing to the development of new materials with tailored properties for various advanced applications.

References

Application Notes and Protocols: 3-(Propan-2-yl)hexanedioic Acid as a Monomer for Specialty Polyamide Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(Propan-2-yl)hexanedioic acid and its subsequent use as a specialty monomer in the production of polyamides. The introduction of an isopropyl side group onto the adipic acid backbone is a strategic approach to modify the physical and chemical properties of the resulting polyamide, such as solubility, crystallinity, and thermal characteristics. This document outlines the complete workflow from monomer synthesis and characterization to melt polycondensation and final polymer analysis. Detailed experimental procedures for all key steps are provided, along with expected outcomes and data interpretation. The information is intended to guide researchers in the development of novel polyamides with tailored properties for advanced applications.

Introduction to Specialty Polyamides

Polyamides are a critical class of high-performance thermoplastics known for their excellent mechanical strength, thermal stability, and chemical resistance.[1] These properties arise from the strong intermolecular hydrogen bonding between the amide linkages in the polymer chains.[1] However, conventional aliphatic polyamides like Polyamide 6,6 (PA 6,6) can exhibit high melting points and limited solubility in common organic solvents, which can pose challenges for processing.

A proven strategy to tailor polyamide properties is the incorporation of pendant or side groups along the polymer backbone.[1][2] Introducing alkyl side chains, such as an isopropyl group, can disrupt the regularity of the polymer chain and hinder close packing. This modification is expected to:

  • Decrease crystallinity and melting temperature (Tm).

  • Lower the glass transition temperature (Tg).[2]

  • Improve solubility in organic solvents.

  • Alter mechanical properties, potentially increasing flexibility.

This document focuses on this compound (3-isopropyladipic acid), a C9-dicarboxylic acid, as a building block for novel polyamides with potentially enhanced processability and unique property profiles.

Synthesis of this compound Monomer

A plausible synthetic route for this compound involves a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis and decarboxylation. This approach is adapted from established methods for synthesizing substituted dicarboxylic acids.

Diagram of Monomer Synthesis Pathway

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation Isobutyraldehyde Isobutyraldehyde Intermediate1 Intermediate A (α,β-unsaturated ester) Isobutyraldehyde->Intermediate1 + DiethylMalonate1 Diethyl Malonate DiethylMalonate1->Intermediate1 Piperidine Piperidine (catalyst) Piperidine->Intermediate1 Intermediate2 Intermediate B (Michael Adduct) Intermediate1->Intermediate2 + DiethylMalonate2 Diethyl Malonate DiethylMalonate2->Intermediate2 NaOEt Sodium Ethoxide NaOEt->Intermediate2 FinalMonomer This compound Intermediate2->FinalMonomer Hydrolysis Acid Hydrolysis & Decarboxylation (e.g., aq. HBr, heat) Hydrolysis->FinalMonomer

Caption: Synthetic pathway for this compound.

Experimental Protocol: Monomer Synthesis

Step 1: Knoevenagel Condensation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add isobutyraldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.05 eq).

  • Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Cool the reaction mixture, wash with dilute HCl, then with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to yield the crude α,β-unsaturated ester intermediate. Purification can be achieved by vacuum distillation.

Step 2: Michael Addition [3]

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Cool the resulting solution in an ice bath and add the α,β-unsaturated ester from Step 1 dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 3: Hydrolysis and Decarboxylation

  • Combine the crude Michael adduct from Step 2 with an excess of concentrated hydrobromic acid (48% aq. solution).

  • Heat the mixture to reflux (approx. 100-125 °C) for 8-12 hours. This step hydrolyzes the ester and nitrile (if applicable) groups and induces decarboxylation.

  • Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, extract it with a suitable organic solvent like toluene or ethyl acetate.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., water or toluene/hexanes) to obtain pure this compound.

Monomer Characterization Data (Representative)
ParameterMethodExpected Result
Appearance VisualWhite crystalline solid
Yield Gravimetric60-70% (overall)
Melting Point DSC / MP ApparatusTo be determined experimentally
FTIR (cm⁻¹) ATR-FTIR~2960 (C-H), 1700 (C=O, acid), 3300-2500 (O-H, acid)
¹H NMR (ppm) 400 MHz, CDCl₃Signals corresponding to isopropyl CH and CH₃, aliphatic backbone CH and CH₂, and acidic OH protons.
¹³C NMR (ppm) 100 MHz, CDCl₃Signals for carboxylic acid C=O, isopropyl carbons, and aliphatic backbone carbons.

Polyamide Production via Melt Polycondensation

Melt polycondensation is a standard industrial process for producing high molecular weight polyamides.[4] It involves reacting a dicarboxylic acid with a diamine at elevated temperatures under vacuum to drive the removal of water and push the polymerization equilibrium towards the product.

Diagram of Polymerization Reaction

G Diacid This compound Salt Nylon Salt (Aqueous Solution) Diacid->Salt + Diamine Hexamethylenediamine (HMD) Diamine->Salt Prepolymer Low MW Prepolymer Salt->Prepolymer Heat (180-220°C) + N₂ Purge - H₂O Polymer High MW Polyamide (PA 6,X-isopropyl) Prepolymer->Polymer Heat (220-280°C) + Vacuum - H₂O

Caption: Melt polycondensation process for polyamide synthesis.

Experimental Protocol: Polyamide Synthesis
  • Nylon Salt Formation:

    • In a beaker, dissolve this compound (1.0 eq) in hot deionized water.

    • Separately, prepare a solution of hexamethylenediamine (1.0 eq) in deionized water.

    • Slowly add the diamine solution to the diacid solution with stirring. The pH should be adjusted to neutral (7.0 ± 0.2) by the careful addition of either reactant.

    • The resulting nylon salt solution can be concentrated by evaporation to about 50-60% solids content.

  • Melt Polycondensation:

    • Charge the nylon salt solution into a high-pressure polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Stage 1 (Pre-polymerization): Pressurize the reactor with nitrogen (N₂). Heat the reactor to 200-220 °C. Water will begin to distill off, and a low molecular weight prepolymer will form. Maintain this stage for 1-2 hours.

    • Stage 2 (Polymerization): Gradually reduce the pressure to atmospheric over 1 hour while increasing the temperature to 240-260 °C.

    • Stage 3 (Finishing): Apply a high vacuum (e.g., <5 mbar) and increase the temperature to 260-280 °C. The viscosity of the melt will increase significantly. Continue stirring under vacuum for 1-2 hours to achieve the desired molecular weight.

    • Extrude the molten polymer from the bottom of the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strand for subsequent characterization.

    • Dry the polymer pellets in a vacuum oven at 80 °C for at least 24 hours before analysis.

Protocols for Polyamide Characterization

Experimental Workflow Diagram

G cluster_char Polymer Characterization Monomer Synthesized Monomer Polymerization Melt Polycondensation Monomer->Polymerization Diamine Diamine Diamine->Polymerization Polymer Polyamide Pellets Polymerization->Polymer FTIR FTIR Polymer->FTIR NMR NMR Polymer->NMR GPC GPC/SEC Polymer->GPC DSC DSC Polymer->DSC TGA TGA Polymer->TGA Mech Mechanical Testing Polymer->Mech

Caption: Overall experimental workflow for polyamide production and analysis.

Characterization Protocols
  • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Objective: Confirm the formation of amide bonds and verify the polymer structure.

    • Protocol: Obtain a spectrum of the dry polymer pellets using an ATR-FTIR spectrometer. Collect data from 4000 to 400 cm⁻¹.

    • Expected Data: Look for characteristic polyamide peaks: N-H stretch (~3300 cm⁻¹), Amide I (C=O stretch, ~1635 cm⁻¹), and Amide II (N-H bend, ~1540 cm⁻¹).[5] Also, confirm the presence of aliphatic C-H stretches (~2930 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: Elucidate the detailed chemical structure of the polyamide.

    • Protocol: Dissolve the polymer (5-10 mg/mL) in a suitable deuterated solvent, such as deuterated sulfuric acid or hexafluoroisopropanol (HFIP-d₂). Obtain ¹H and ¹³C NMR spectra.

    • Expected Data: The ¹H NMR spectrum should show peaks corresponding to the protons adjacent to the amide nitrogen and carbonyl groups, as well as protons from the aliphatic backbones of both the diacid and diamine, including the isopropyl group.

  • Gel Permeation Chromatography (GPC/SEC)

    • Objective: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Protocol: Dissolve the polymer (1-2 mg/mL) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) containing a salt like sodium trifluoroacetate (0.02 M) to prevent aggregation.[6][7] Analyze using a GPC system equipped with columns suitable for HFIP (e.g., Agilent PL HFIPgel) and a refractive index (RI) detector. Calibrate the system with PMMA or polystyrene standards.[6]

  • Differential Scanning Calorimetry (DSC)

    • Objective: Determine thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm).

    • Protocol: Seal 5-10 mg of dry polymer in an aluminum DSC pan.[8] Perform a heat-cool-heat cycle under a nitrogen atmosphere, typically from 25 °C to 300 °C at a heating/cooling rate of 10 °C/min.[9] The Tg is determined from the second heating scan to erase thermal history.[10]

    • Expected Data: The isopropyl side group is expected to lower both Tg and Tm compared to unsubstituted PA 6,6 (Typical PA 6,6: Tg ~50-60 °C, Tm ~265 °C).

  • Thermogravimetric Analysis (TGA)

    • Objective: Evaluate the thermal stability and decomposition profile of the polymer.

    • Protocol: Place 10-15 mg of dry polymer in a TGA pan. Heat the sample from 25 °C to 600 °C at a rate of 20 °C/min under a nitrogen atmosphere.

    • Expected Data: Record the onset temperature of decomposition (Td), typically defined at 5% or 10% weight loss. The introduction of an alkyl side chain may slightly decrease the thermal stability compared to PA 6,6.[2]

Summary of Expected Quantitative Data

The following tables present hypothetical but realistic data for a polyamide synthesized from this compound and hexamethylenediamine (PA 6,X-isopropyl), based on trends observed for polyamides with alkyl side chains.

Table 1: Polyamide Molecular Weight Characterization (GPC)
PropertySymbolRepresentative ValueUnit
Number-Average Molecular WeightMₙ15,000 - 25,000 g/mol
Weight-Average Molecular WeightMₒ30,000 - 50,000 g/mol
Polydispersity IndexPDI1.8 - 2.5-
Table 2: Thermal Properties of Polyamide (DSC & TGA)
PropertySymbolPA 6,X-isopropyl (Expected)PA 6,6 (Reference)Unit
Glass Transition TemperatureT₉40 - 55~60°C
Melting TemperatureTₘ210 - 240~265°C
Decomposition Temperature (5% loss)Td₅400 - 420~430°C
Table 3: Mechanical Properties of Polyamide (Tensile Testing)
PropertyPA 6,X-isopropyl (Expected Trend)PA 6,6 (Reference)Unit
Tensile StrengthLower~80MPa
Tensile ModulusLower~3.0GPa
Elongation at BreakHigher~60%

Note: The introduction of the bulky isopropyl group is expected to reduce intermolecular forces and crystallinity, leading to a lower modulus and tensile strength but potentially greater ductility (elongation). Actual values must be determined experimentally.

References

Application Notes and Protocols: 3-(Propan-2-yl)hexanedioic Acid in Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(Propan-2-yl)hexanedioic acid is a specialty chemical and not widely documented in publicly available literature for its application in biodegradable polymers. The following application notes and protocols are based on established principles of polymer chemistry and provide a projected guide for research and development. The data presented is illustrative and intended to demonstrate expected trends.

Introduction

The incorporation of alkyl side chains into polyester backbones is a key strategy for tuning the physical, mechanical, and biodegradable properties of the resulting polymers. The introduction of a propan-2-yl (isopropyl) group at the 3-position of hexanedioic acid is expected to create a sterically hindered monomer that can disrupt polymer chain packing. This can lead to materials with lower crystallinity, altered thermal properties, and potentially modified degradation profiles compared to polyesters derived from unsubstituted adipic acid. These characteristics can be advantageous in applications requiring flexible, amorphous, and controllably biodegradable materials, such as in drug delivery matrices and soft tissue engineering scaffolds.

Potential Applications and Rationale

The unique structural feature of this compound suggests its utility in creating amorphous or semi-crystalline biodegradable polyesters with tailored properties.

  • Drug Delivery: The bulky isopropyl side group is likely to increase the free volume within the polymer matrix. This can be beneficial for encapsulating and achieving sustained release of therapeutic agents. The amorphous nature of the polymer would allow for more homogenous drug distribution and predictable degradation kinetics.

  • Tissue Engineering: For applications in soft tissue engineering, the reduced crystallinity could lead to more flexible and elastomeric materials that can better mimic the mechanical properties of native tissues.

  • Environmentally Benign Packaging: As a component in biodegradable packaging, this monomer could enhance the flexibility and reduce the noise (crinkling) of packaging films.

The presence of the alkyl side chain is expected to influence the polymer's properties in several ways.[1][2] Generally, such substitutions can disrupt the regular packing of polymer chains, leading to a decrease in crystallinity.[3] This, in turn, can lower the melting temperature (Tm) and glass transition temperature (Tg), resulting in softer and more flexible materials.[3]

The effect on biodegradability is multifaceted. A decrease in crystallinity can enhance the rate of hydrolytic degradation by increasing water accessibility to the ester bonds.[4] However, the bulky isopropyl group might sterically hinder the approach of enzymes, potentially slowing down enzymatic degradation.[1] This interplay allows for the fine-tuning of the degradation rate.

Illustrative Data Presentation

The following tables present hypothetical data to illustrate the expected influence of incorporating this compound into a polyester chain, in comparison to a polyester synthesized from standard adipic acid and a diol (e.g., 1,4-butanediol).

Table 1: Predicted Thermal and Mechanical Properties

PropertyPoly(butylene adipate)Poly(butylene 3-isopropyladipate)Rationale for Predicted Change
Glass Transition Temp. (Tg) ~ -60 °C~ -50 °CThe bulky side chain may restrict segmental motion slightly, increasing Tg.
Melting Temp. (Tm) ~ 55-60 °CAmorphous or < 40 °CThe isopropyl group disrupts chain packing, reducing or eliminating crystallinity.[3]
Crystallinity (%) ~ 30-40%< 10% or AmorphousSteric hindrance from the side group prevents efficient crystal lattice formation.[3]
Tensile Modulus (MPa) ~ 400~ 150Reduced crystallinity leads to a softer, less rigid material.
Elongation at Break (%) ~ 500~ 700Amorphous polymers are generally more flexible and can undergo greater deformation before breaking.

Table 2: Predicted Biodegradation Characteristics

Degradation ParameterPoly(butylene adipate)Poly(butylene 3-isopropyladipate)Rationale for Predicted Change
Hydrolytic Degradation (Mass Loss at 6 weeks) ~ 15%~ 25%Lower crystallinity allows for greater water penetration and hydrolysis of ester bonds.[4]
Enzymatic Degradation (Mass Loss at 6 weeks, Lipase) ~ 40%~ 30%The bulky isopropyl side chain may sterically hinder enzyme access to the ester linkages, slowing degradation.[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of polyesters containing this compound.

Protocol 1: Synthesis of Poly(alkylene 3-isopropyladipate) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation, a common method for synthesizing polyesters.[5]

Materials:

  • This compound

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)

  • Catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

  • Nitrogen gas supply

  • High-vacuum pump

Procedure:

  • Esterification:

    • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of this compound and the diol.

    • Add the catalyst (typically 0.01-0.1 mol% relative to the diacid).

    • Heat the mixture to 150-180°C under a slow stream of nitrogen while stirring.

    • Continue the reaction for 2-4 hours, collecting the water byproduct in the distillation condenser.

  • Polycondensation:

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a vacuum (to <1 mmHg) over a period of 30-60 minutes to facilitate the removal of the remaining water and diol.

    • Continue the reaction under high vacuum for 4-8 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor to room temperature under nitrogen and collect the polymer.

Protocol 2: Characterization of the Resulting Polyester

1. Molecular Weight Determination:

  • Use Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Analysis:

  • Employ Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Use Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.

3. Structural Confirmation:

  • Utilize Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹).

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the polymer structure and composition.

4. Biodegradation Assessment:

  • Hydrolytic Degradation: Incubate pre-weighed polymer films in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. At predetermined time points, remove the films, dry them to a constant weight, and measure the mass loss.

  • Enzymatic Degradation: Perform a similar experiment as above, but add a relevant enzyme (e.g., lipase from Pseudomonas cepacia) to the PBS solution.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation monomers Monomers (this compound + Diol) esterification Esterification (150-180°C, N2) monomers->esterification catalyst Catalyst catalyst->esterification polycondensation Polycondensation (200-220°C, Vacuum) esterification->polycondensation polymer Resulting Polyester polycondensation->polymer gpc GPC (Molecular Weight) polymer->gpc dsc_tga DSC/TGA (Thermal Properties) polymer->dsc_tga ftir_nmr FTIR/NMR (Structure) polymer->ftir_nmr hydrolytic Hydrolytic Degradation polymer->hydrolytic enzymatic Enzymatic Degradation polymer->enzymatic

Caption: Generalized workflow for the synthesis and evaluation of polyesters.

property_relationships cluster_properties Polymer Properties monomer This compound structure Bulky Isopropyl Side Chain monomer->structure packing Disrupted Chain Packing structure->packing enzymatic Potentially Decreased Enzymatic Degradation structure->enzymatic Steric Hindrance crystallinity Lower Crystallinity packing->crystallinity tg Altered Tg crystallinity->tg tm Lower Tm crystallinity->tm flexibility Increased Flexibility crystallinity->flexibility hydrolysis Increased Hydrolytic Degradation crystallinity->hydrolysis

References

Application Notes and Protocols for GC Analysis of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Propan-2-yl)hexanedioic acid, a dicarboxylic acid, is a molecule of interest in various fields, including drug development and metabolomics. Due to its low volatility and polar nature, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial sample preparation step to convert the non-volatile dicarboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis. This document provides detailed application notes and protocols for two common and effective derivatization techniques: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride-methanol (BF3/Methanol).

Principles of Derivatization

The primary goal of derivatization for GC analysis is to replace the active polar hydrogen atoms in the carboxyl groups of this compound with non-polar functional groups. This transformation reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance.

  • Silylation: This process involves the replacement of acidic hydrogens with a trimethylsilyl (TMS) group. Silylating reagents, such as BSTFA, are highly reactive and produce TMS esters that are volatile and thermally stable.[1] The reaction is generally fast and can be performed under relatively mild conditions.[1] For dicarboxylic acids, silylation with BSTFA has been shown to provide low detection limits and high reproducibility.[2]

  • Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl esters, which are significantly more volatile.[3] Boron trifluoride in methanol is a widely used and effective reagent for this purpose, acting as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol.

Materials and Reagents

Material/ReagentSupplier (Example)Grade
This compoundSigma-AldrichAnalytical Standard
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSSigma-AldrichDerivatization Grade
Boron Trifluoride-Methanol Solution (10-14% w/v)Sigma-AldrichDerivatization Grade
PyridineSigma-AldrichAnhydrous
HexaneFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Sodium Sulfate (Anhydrous)Fisher ScientificACS Grade
Vials (2 mL) with PTFE-lined capsAgilent Technologies
Heating block or ovenVWR
Vortex mixerFisher Scientific
Gas Chromatograph with Mass Spectrometer (GC-MS)Agilent, Thermo Fisher

Experimental Protocols

Protocol 1: Silylation with BSTFA

This protocol details the derivatization of this compound to its di-trimethylsilyl ester.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA (containing 1% TMCS as a catalyst) to the vial.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 60 minutes in a heating block or oven.[1]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Esterification with BF3/Methanol

This protocol describes the conversion of this compound to its dimethyl ester.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in an aqueous solution, evaporate to dryness.

  • Reagent Addition: Add 500 µL of 10-14% BF3/Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[1][4]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water to the vial. Vortex vigorously for 1 minute to extract the dimethyl ester into the hexane layer.

  • Phase Separation: Centrifuge briefly to ensure complete phase separation.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the dimethyl ester is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two derivatization protocols. Note that reaction yields for both methods are generally high (often quantitative) under optimized conditions, though empirical determination for this compound is recommended for accurate quantification.

ParameterSilylation (BSTFA)Esterification (BF3/Methanol)
Reaction Temperature 70-80°C60-70°C
Reaction Time 60 minutes30-60 minutes
Reagent Volume 100 µL500 µL
Typical Yield > 95% (assumed)> 95% (assumed)
Derivative Formed Di-trimethylsilyl esterDimethyl ester
Post-reaction Cleanup Not typically requiredLiquid-liquid extraction required

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization of these parameters for your specific instrument and column is recommended.

ParameterRecommended Setting
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_post_reaction Post-Reaction cluster_analysis Analysis start Start: This compound Sample dry Evaporate to Dryness (if in aqueous solution) start->dry silylation Silylation: Add Solvent (Pyridine) Add BSTFA + 1% TMCS Heat (70-80°C, 60 min) dry->silylation Option 1 esterification Esterification: Add BF3/Methanol Heat (60-70°C, 30-60 min) dry->esterification Option 2 gcms GC-MS Analysis silylation->gcms extract Liquid-Liquid Extraction (Hexane/Water) esterification->extract dry_extract Dry with Na2SO4 extract->dry_extract dry_extract->gcms

Caption: Experimental workflow for the derivatization of this compound.

Silylation Reaction

Silylation_Reaction cluster_reactants Reactants cluster_products Products reactant1 This compound plus1 + reactant2 BSTFA arrow 70-80°C product1 Di-TMS Ester plus2 + byproduct Byproducts r1 HOOC-(CH2)2-CH(iPr)-(CH2)2-COOH p1 + r2 2 CF3CON(Si(CH3)3)2 p2 (CH3)3SiOOC-(CH2)2-CH(iPr)-(CH2)2-COOSi(CH3)3 r2->p2 Heat p3 + p4 2 CF3CONH(Si(CH3)3)

Caption: Silylation of this compound with BSTFA.

Esterification Reaction

Esterification_Reaction cluster_reactants Reactants cluster_products Products r1 HOOC-(CH2)2-CH(iPr)-(CH2)2-COOH p1 + r2 2 CH3OH p2 CH3OOC-(CH2)2-CH(iPr)-(CH2)2-COOCH3 r2->p2 BF3 / Heat p3 + p4 2 H2O

Caption: Esterification of this compound with BF3/Methanol.

References

Application Notes and Protocols for the Polymerization of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of novel polyesters through the polymerization of 3-(propan-2-yl)hexanedioic acid. Due to the absence of specific literature on the polymerization of this particular monomer, the following protocols are based on established methods for the polymerization of structurally similar branched and unbranched dicarboxylic acids, such as 2-methyladipic acid and 3-methyladipic acid.

Introduction

The incorporation of alkyl side chains into polymer backbones can significantly alter their physical and chemical properties, including crystallinity, solubility, and degradation rates. This compound, a derivative of adipic acid with an isopropyl side group, is a promising monomer for the synthesis of novel polyesters with potentially unique characteristics. These materials could find applications in drug delivery, medical implants, and other biomedical fields where tailored polymer properties are crucial.

This document outlines a robust melt polycondensation procedure for the polymerization of this compound with a suitable diol, 1,4-butanediol, to yield a polyester. The protocol details the experimental setup, reaction conditions, and subsequent characterization of the resulting polymer.

Physicochemical Data of Monomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C9H16O4188.22Estimated: 80-110Not available
2-Methyladipic acid[1]C7H12O4160.1764209
3-Methyladipic acid[2][3][4][5]C7H12O4160.17100-102230 (at 30 mmHg)
Adipic acidC6H10O4146.14152337.5
1,4-ButanediolC4H10O290.1220.1230

Experimental Protocol: Melt Polycondensation

Melt polycondensation is a widely used industrial method for synthesizing polyesters from dicarboxylic acids and diols.[6] This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst. The reaction typically proceeds in two stages: an initial esterification step to form oligomers, followed by a polycondensation step under high vacuum to increase the molecular weight by removing the condensation byproduct (water).

Materials and Equipment
  • Monomers:

    • This compound (synthesis may be required if not commercially available)

    • 1,4-Butanediol (high purity)

  • Catalyst:

    • Titanium(IV) isopropoxide (Ti(OiPr)4) or Tin(II) 2-ethylhexanoate (Sn(Oct)2)

  • Apparatus:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a vacuum-tight seal

    • Nitrogen/vacuum inlet adapter

    • Distillation condenser and collection flask

    • Heating mantle with a temperature controller

    • High-vacuum pump

    • Schlenk line for inert atmosphere control

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers Monomers & Catalyst (this compound, 1,4-Butanediol, Catalyst) Reactor Reaction Flask Monomers->Reactor Charge Esterification Esterification (e.g., 180°C, N2 atmosphere) Reactor->Esterification Polycondensation Polycondensation (e.g., 220°C, High Vacuum) Esterification->Polycondensation Increase Temp. & Apply Vacuum Cooling Cooling to RT Polycondensation->Cooling Dissolution Dissolution in Solvent (e.g., Chloroform) Cooling->Dissolution Precipitation Precipitation in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Drying in Vacuum Oven Precipitation->Drying Characterization Polymer Characterization Drying->Characterization

Caption: Experimental workflow for the synthesis of polyester from this compound.

Detailed Procedure
  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Charging Monomers and Catalyst:

    • Charge the flask with equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.1 equivalents) can be used to compensate for any loss due to volatility.

    • Add the catalyst. A typical catalyst loading is 0.05-0.2 mol% relative to the dicarboxylic acid.

  • Esterification Stage:

    • Flush the system with dry nitrogen for 15-20 minutes to remove oxygen.

    • Begin stirring and gradually heat the reaction mixture to approximately 180°C under a slow stream of nitrogen. The exact temperature should be above the melting points of the monomers to ensure a homogeneous melt.

    • Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will begin to distill and collect in the receiving flask. The reaction is considered complete when approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a high vacuum (less than 1 Torr) to the system. This will facilitate the removal of the remaining water and drive the polymerization reaction towards higher molecular weights.

    • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will noticeably increase as the polymer chains grow.

  • Polymer Isolation and Purification:

    • After the desired reaction time, remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed from the flask after carefully breaking the vacuum.

    • For further purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Polymer Characterization

Thorough characterization of the synthesized polyester is essential to understand its structure, properties, and potential applications.

Characterization TechniquePurposeExpected Results
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of ester linkages and the disappearance of carboxylic acid and alcohol functional groups.Appearance of a strong ester carbonyl (C=O) stretching band around 1735 cm-1. Disappearance or significant reduction of the broad O-H stretch from the carboxylic acid and alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeating unit and confirm the incorporation of both monomers.Signals corresponding to the protons and carbons of the this compound and 1,4-butanediol moieties in the polyester backbone.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.Provides quantitative data on the molecular weight distribution, which is crucial for correlating with physical properties.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.The presence of an isopropyl side chain is expected to lower the crystallinity and melting point compared to a linear polyester like poly(butylene adipate).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Provides the decomposition temperature of the polymer, indicating its upper-use temperature limit.

Signaling Pathway and Logical Relationships

The structure of the synthesized polyester directly influences its properties and potential applications. The introduction of the isopropyl group is a key modification to the linear adipic acid backbone.

logical_relationship cluster_properties Modified Polymer Properties cluster_applications Potential Applications Monomer This compound Polymerization Polycondensation with Diol Monomer->Polymerization Polyester Polyester with Isopropyl Side Chains Polymerization->Polyester Crystallinity Reduced Crystallinity Polyester->Crystallinity Impacts Solubility Increased Solubility Polyester->Solubility Impacts Degradation Altered Degradation Rate Polyester->Degradation Impacts DrugDelivery Drug Delivery Systems Crystallinity->DrugDelivery Solubility->DrugDelivery Implants Biomedical Implants Degradation->Implants TissueEng Tissue Engineering Scaffolds Degradation->TissueEng

Caption: Logical relationship between the monomer, its polymerization, the resulting polymer properties, and potential applications.

Conclusion

The protocol described provides a comprehensive framework for the synthesis and characterization of a novel polyester based on this compound. The presence of the isopropyl side chain is anticipated to yield a polymer with distinct properties compared to its linear analogue, potentially offering new opportunities in the development of advanced materials for biomedical and pharmaceutical applications. Researchers are encouraged to adapt and optimize the proposed conditions based on the specific properties of the synthesized or procured this compound.

References

Application Notes and Protocols for 3-(Propan-2-yl)hexanedioic Acid in the Synthesis of Novel Resins and Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(Propan-2-yl)hexanedioic acid as a novel monomer in the synthesis of advanced resins and coatings. The introduction of an isopropyl group on the C-3 position of the hexanedioic acid backbone is anticipated to impart unique properties to the resulting polymers, such as improved flexibility, solubility, and adhesion. These characteristics make it a promising candidate for developing high-performance coatings, adhesives, and specialty resins.

Introduction to this compound in Polymer Synthesis

This compound is a branched-chain dicarboxylic acid. Unlike its linear analog, adipic acid, the presence of the isopropyl group is expected to disrupt polymer chain packing, leading to amorphous or semi-crystalline polymers with lower melting points and glass transition temperatures (Tg). This structural feature can be advantageous in applications requiring enhanced flexibility and solubility in common organic solvents. The two carboxylic acid functional groups allow it to undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides, which are two of the most widely used classes of polymers in the coatings and resins industry.[1][2][3]

The synthesis of high-performance resins from this monomer can be tailored by carefully selecting the co-monomers (diols or diamines) and controlling the polymerization conditions. The resulting polymers are expected to find applications in various fields, including automotive coatings, flexible packaging, and biomedical devices.

Potential Applications and Advantages

The incorporation of this compound into polymer backbones is projected to offer several advantages:

  • Enhanced Flexibility: The branched structure disrupts the crystalline packing of polymer chains, leading to more flexible materials. This is particularly desirable for coatings on substrates that undergo bending or expansion.

  • Improved Solubility: The less regular polymer structure is expected to increase solubility in a wider range of organic solvents, facilitating easier processing and formulation of coatings and adhesives.

  • Good Adhesion: The presence of polar carboxyl and ester/amide groups, combined with a flexible polymer backbone, can promote strong adhesion to various substrates.

  • Tailorable Thermal Properties: The glass transition temperature (Tg) and melting point (Tm) of the resulting polymers can be controlled by the choice of co-monomer, allowing for the design of resins with specific performance characteristics at different temperatures.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polyester and polyamide resins using this compound.

This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol via a two-stage melt polycondensation method.

Materials:

  • This compound

  • 1,4-Butanediol (slight molar excess to ensure hydroxyl end-groups)

  • Esterification catalyst (e.g., titanium(IV) butoxide, tin(II) octoate)

  • Antioxidant (e.g., Irganox 1010)

  • High-vacuum pump

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column

Procedure:

  • Esterification Stage:

    • Charge the glass reactor with this compound, 1,4-butanediol (e.g., 1:1.1 molar ratio), and the antioxidant.

    • Heat the mixture under a nitrogen atmosphere with constant stirring to approximately 180-200°C.

    • Add the esterification catalyst once the reactants have melted.

    • Continue heating and stirring, allowing the water produced during the reaction to distill off. Monitor the reaction progress by measuring the amount of water collected.

    • This stage is typically continued for 2-4 hours.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (e.g., down to <1 mbar) to remove the excess diol and facilitate the increase in molecular weight.

    • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours, or until the desired melt viscosity is achieved.

    • Cool the reactor and extrude the resulting polyester resin under a nitrogen atmosphere.

This protocol outlines the synthesis of a polyamide from this compound and 1,6-hexanediamine.

Materials:

  • This compound

  • 1,6-Hexanediamine

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Autoclave reactor

Procedure:

  • Nylon Salt Formation:

    • Prepare an aqueous solution of this compound and 1,6-hexanediamine in equimolar amounts in deionized water.

    • Adjust the pH of the solution to neutral (pH ~7.0) using acetic acid or additional diamine as needed.

    • The resulting solution contains the nylon salt.

  • Polycondensation:

    • Transfer the nylon salt solution to a high-pressure autoclave.

    • Heat the autoclave to approximately 220°C. The pressure will rise due to the generation of steam.

    • Maintain this temperature and pressure for 1-2 hours to initiate polymerization.

    • Slowly vent the steam to reduce the pressure to atmospheric over 1-2 hours while increasing the temperature to around 260-280°C.

    • Apply a vacuum for the final 30-60 minutes to remove the remaining water and drive the polymerization to completion.

    • Extrude the molten polyamide into a water bath to solidify, and then pelletize the strands.

Data Presentation

The following tables present hypothetical characterization data for the novel polyester and polyamide resins synthesized from this compound.

Table 1: Physicochemical Properties of Novel Resins

PropertyPolyester (with 1,4-Butanediol)Polyamide (with 1,6-Hexanediamine)Test Method
Appearance Transparent, slightly yellowish solidOpaque, off-white solidVisual Inspection
Inherent Viscosity (dL/g) 0.651.10Ubbelohde Viscometer
Number Average Molecular Weight (Mn, g/mol ) 18,00025,000GPC
Weight Average Molecular Weight (Mw, g/mol ) 38,00055,000GPC
Polydispersity Index (PDI) 2.12.2GPC
Solubility Soluble in THF, ChloroformSoluble in m-cresol, Formic AcidSolubility Test

Table 2: Thermal and Mechanical Properties of Novel Resins

PropertyPolyester (with 1,4-Butanediol)Polyamide (with 1,6-Hexanediamine)Test Method
Glass Transition Temperature (Tg, °C) 45135DSC
Melting Temperature (Tm, °C) 155240DSC
Decomposition Temperature (Td, 5% weight loss, °C) 350410TGA
Tensile Strength (MPa) 4065ASTM D638
Elongation at Break (%) 250180ASTM D638
Young's Modulus (GPa) 1.22.5ASTM D638

Visualizations

The following diagrams illustrate the experimental workflow and the polymerization reactions.

experimental_workflow cluster_synthesis Resin Synthesis cluster_characterization Resin Characterization monomers Monomer Mixing (Diacid + Diol/Diamine) polymerization Polycondensation (Heating + Vacuum) monomers->polymerization resin_extrusion Resin Extrusion and Pelletizing polymerization->resin_extrusion physicochemical Physicochemical Analysis (Viscosity, GPC, Solubility) resin_extrusion->physicochemical thermal Thermal Analysis (DSC, TGA) resin_extrusion->thermal mechanical Mechanical Testing (Tensile, Modulus) resin_extrusion->mechanical polymerization_reactions cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis diacid1 This compound polyester Polyester Resin + Water diacid1->polyester + diol Diol (e.g., 1,4-Butanediol) diol->polyester + diacid2 This compound polyamide Polyamide Resin + Water diacid2->polyamide + diamine Diamine (e.g., 1,6-Hexanediamine) diamine->polyamide +

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the stereoselective synthesis of 3-(Propan-2-yl)hexanedioic acid and related chiral glutaric acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenge lies in controlling the stereochemistry at the C3 position to obtain the desired enantiomer or diastereomer with high purity. Key difficulties include:

  • Achieving high enantioselectivity and diastereoselectivity in the key bond-forming reactions.

  • Minimizing side reactions and purification of stereoisomers.

  • Selection of an appropriate chiral auxiliary or catalyst system that is effective for the specific substrate.[1][2]

  • Removal of chiral auxiliaries without racemization of the newly formed stereocenter.[]

Q2: What are the common strategies for introducing stereoselectivity in the synthesis of chiral dicarboxylic acids?

Common and effective strategies include:

  • Asymmetric Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated precursor is a powerful method. This can be controlled using chiral catalysts or by attaching a chiral auxiliary to the substrate.[1][4]

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction.[2] Evans' oxazolidinones and pseudoephedrine are common examples.[2][]

  • Catalytic Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral unsaturated precursor using a chiral metal catalyst (e.g., Rh-based) to introduce a stereocenter with high efficiency.[1]

  • Organocatalysis: Small organic molecules, such as chiral amines or thioureas, can be used to catalyze enantioselective transformations.[5][6]

Q3: How do I choose between using a chiral auxiliary and an asymmetric catalyst?

The choice depends on several factors:

  • Substrate Scope: Some catalysts are highly specific to a narrow range of substrates, whereas chiral auxiliaries can often be applied more broadly.

  • Atom Economy: Catalytic methods are generally more atom-economical.

  • Cost and Availability: Chiral catalysts, especially those based on precious metals, can be expensive. Chiral auxiliaries may be more accessible and are often recoverable.[2][]

  • Development Time: Optimizing a catalytic reaction can be time-consuming. Auxiliary-based methods are often well-established and predictable.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Diastereoselectivity in Michael Addition

Q: My Michael addition reaction to form the precursor for this compound is resulting in a low diastereomeric ratio (dr). How can I improve it?

A: Low diastereoselectivity is a common problem. Here are several factors to investigate:

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. Aromatic solvents like toluene sometimes yield better diastereoselectivity compared to polar aprotic solvents like THF or CH2Cl2.[7]

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C, -20 °C, or even -78 °C.

  • Lewis Acid/Catalyst Choice: The nature of the catalyst or Lewis acid used to promote the reaction is critical. For auxiliary-based methods, the choice of Lewis acid (e.g., dibutylboron triflate for oxazolidinones) can enforce a specific enolate geometry, leading to higher selectivity.[2]

  • Steric Hindrance: The steric bulk of both the nucleophile and the chiral auxiliary/catalyst can influence the direction of attack. Ensure the chosen auxiliary or catalyst provides sufficient steric hindrance to effectively shield one face of the molecule.

G start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., 0°C to -78°C) start->temp First Step solvent Screen Different Solvents (Toluene, CH2Cl2, THF) temp->solvent If no improvement end Improved Diastereoselectivity temp->end reagent Modify Reagent or Change Lewis Acid solvent->reagent If still low solvent->end auxiliary Change Chiral Auxiliary/Catalyst reagent->auxiliary Last resort reagent->end auxiliary->end

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Issue 2: Poor Enantioselectivity in a Catalytic Reaction

Q: I am using an organocatalyst for an enantioselective reaction, but the enantiomeric excess (ee) is poor. What steps can I take?

A: Poor enantioselectivity in organocatalyzed reactions can often be traced back to the catalyst system, substrate, or reaction conditions.

  • Catalyst Screening: The structure of the catalyst is paramount. Even small changes, such as modifying substituents on a catalyst scaffold (e.g., thiourea or squaramide catalysts), can dramatically impact enantioselectivity.[5] It is advisable to screen a small library of related catalysts.

  • Additives: The presence of additives, such as a weak acid or base, can co-catalyze the reaction or influence the catalyst's conformation, leading to improved ee. However, in some cases, additives can also have a detrimental effect.[7]

  • Solvent Choice: The solvent can affect the solubility of the catalyst and substrates and influence the non-covalent interactions that govern stereoselectivity. Hydrophobic interactions can be enforced in certain media, which may improve results.[6]

  • Substrate Concentration: Changes in concentration can affect reaction kinetics and the formation of catalyst-substrate complexes. Experiment with different molarities.

The following table summarizes typical results from literature on analogous Michael addition reactions, demonstrating the impact of catalyst and solvent choice on yield and stereoselectivity.

Catalyst TypeSolventAdditiveYield (%)dree (%)Reference
Thiourea (S,S)-13Solvent-freeNone73-88[6]
Urea (S,S)-31Brine/o-xyleneNone55-97-67-96[6]
Squaramide C7AcetonitrileNoneHigh87:1390:10 (er)[5]
Proline-derivedTolueneNoneHigh10:134[7]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition using a Chiral Oxazolidinone Auxiliary

This protocol describes a general procedure for the diastereoselective Michael addition of an isopropyl nucleophile to an acrylate derivative bearing an Evans' chiral auxiliary, a key step towards synthesizing this compound.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Copper(I) iodide (CuI)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C.

    • Add TEA (1.2 eq) dropwise.

    • Slowly add acryloyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with water, extract with DCM, wash with brine, dry over MgSO4, and concentrate. Purify by column chromatography to obtain the N-acryloyloxazolidinone.

  • Conjugate Addition:

    • To a flame-dried flask under argon, add CuI (1.5 eq) and LiCl (3.0 eq) in anhydrous THF. Cool to -78 °C.

    • Slowly add i-PrMgCl (1.5 eq) and stir for 30 minutes to form the Gilman cuprate.

    • In a separate flask, dissolve the N-acryloyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the cuprate solution to the solution of the Michael acceptor via cannula.

    • Stir the reaction at -78 °C for 3-4 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Determine the diastereomeric ratio by 1H NMR or HPLC analysis of the crude product before purification.

  • Auxiliary Removal:

    • The chiral auxiliary can be cleaved under mild basic conditions (e.g., LiOH/H2O2) to yield the corresponding carboxylic acid without epimerization.

G cluster_prep Preparation cluster_reaction Key Reaction cluster_final Final Steps Aux Chiral Auxiliary Acylation Step 1: Acylation Aux->Acylation Acyl Acryloyl Chloride Acyl->Acylation Acceptor N-Acryloyl Auxiliary Acylation->Acceptor Addition Step 2: Conjugate Addition (-78 °C) Acceptor->Addition Cuprate Isopropyl Cuprate Cuprate->Addition Adduct Diastereomeric Adduct Addition->Adduct Removal Step 3: Auxiliary Removal Adduct->Removal Product Chiral Acid Precursor Removal->Product

Caption: Workflow for stereoselective synthesis via a chiral auxiliary.

References

Technical Support Center: Synthesis of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Propan-2-yl)hexanedioic acid synthesis. The guidance is based on established principles of organic synthesis and analogous chemical transformations.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the Michael addition of an isopropyl nucleophile to an α,β-unsaturated dicarboxylic acid precursor, followed by reduction and hydrolysis, or the alkylation of an enolate derived from a hexanedioate ester.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst or reagents.- Ensure the use of fresh and properly stored reagents. - Verify the activity of any catalysts used.
Incorrect reaction temperature.- Optimize the reaction temperature. Some reactions require initial cooling to control exotherms, followed by heating to ensure completion.
Poor quality of starting materials.- Purify starting materials before use. - Characterize starting materials to confirm their identity and purity.
Formation of Multiple Byproducts Non-selective reaction conditions.- Adjust the stoichiometry of the reactants. - Optimize the reaction temperature and time to favor the desired product.
Presence of impurities that catalyze side reactions.- Ensure all glassware is clean and dry. - Use purified solvents and reagents.
Dialkylation or other side reactions.- Use a bulky base or a less reactive alkylating agent if applicable. - Control the addition rate of the electrophile.
Difficulty in Product Purification Product co-elutes with starting material or byproducts.- Optimize the chromatographic separation conditions (e.g., solvent system, column type). - Consider derivatization of the product or impurities to facilitate separation.
Product is an oil and difficult to crystallize.- Attempt co-crystallization with a suitable host molecule. - Purify via column chromatography.
Formation of emulsions during aqueous workup.- Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through a pad of Celite.
Low Isolated Yield After Purification Product loss during extraction.- Perform multiple extractions with the organic solvent. - Adjust the pH of the aqueous layer to ensure the dicarboxylic acid is in its neutral form for extraction into an organic solvent.
Product decomposition during purification.- Use milder purification techniques (e.g., chromatography at lower temperatures). - Avoid exposure to strong acids or bases if the product is labile.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing 3-alkyl-substituted dicarboxylic acids like this compound?

A1: A common and effective method is the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by hydrolysis. For this compound, this could involve the addition of an isopropyl organometallic reagent (e.g., isopropylmagnesium bromide or diisopropylcuprate) to a derivative of glutaconic acid, followed by chain extension and hydrolysis. Another approach is the alkylation of a β-keto ester or a malonic ester, which is then elaborated to the final product.

Q2: How can I minimize the formation of dialkylated byproducts?

A2: The formation of dialkylated byproducts can be a significant issue. To minimize this, you can:

  • Use a less reactive alkylating agent.

  • Employ a bulky base to sterically hinder the second alkylation.

  • Carefully control the stoichiometry, using only a slight excess of the alkylating agent.

  • Slowly add the alkylating agent at a low temperature to control the reaction.

Q3: What are the recommended analytical techniques to monitor the reaction progress and characterize the final product?

A3: To monitor the reaction, Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically used to track the disappearance of starting materials and the appearance of the product. For the final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and purity.

Q4: My product is a thick oil that is difficult to handle and purify. What can I do?

A4: If your product is an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. If crystallization is unsuccessful, purification by column chromatography on silica gel is the standard alternative.

Q5: What are the key safety precautions to take during this synthesis?

A5: The synthesis may involve flammable solvents, strong acids and bases, and potentially pyrophoric organometallic reagents. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle pyrophoric reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Be aware of the specific hazards of all chemicals used by consulting their Safety Data Sheets (SDS).

Experimental Protocols and Data

Example Protocol: Synthesis of 3-Isobutylglutaric Acid[1]

This process involves the reaction of isovaleraldehyde, ethyl cyanoacetate, and diethyl malonate, followed by hydrolysis.

  • Condensation: Isovaleraldehyde is reacted with ethyl cyanoacetate in the presence of a base.

  • Michael Addition: The resulting intermediate undergoes a Michael addition with diethyl malonate.

  • Hydrolysis and Decarboxylation: The adduct is then hydrolyzed and decarboxylated using a strong acid (e.g., HCl or HBr) at reflux to yield 3-isobutylglutaric acid.

Quantitative Data from Analogous Syntheses

The following table summarizes the yield of 3-isobutylglutaric acid under different hydrolysis conditions, as reported in a patent.[1]

Hydrolyzing AcidReaction Time (hours)Yield (%)GC Purity (%)
Hydrobromic Acid (47%)6-107193.59
Hydrochloric Acid (35%)50-10076.1493.64

Visualizations

Proposed Synthetic Workflow

G cluster_0 Preparation of α,β-Unsaturated Ester cluster_1 Michael Addition cluster_2 Workup and Purification Starting_Materials Hexanedioic Acid Derivative Esterification Esterification Starting_Materials->Esterification Unsaturation Introduction of Unsaturation Esterification->Unsaturation Unsaturated_Ester α,β-Unsaturated Ester Unsaturation->Unsaturated_Ester Michael_Addition Michael Addition Unsaturated_Ester->Michael_Addition Isopropyl_Nucleophile Isopropyl Nucleophile (e.g., Grignard Reagent) Isopropyl_Nucleophile->Michael_Addition Alkylated_Ester 3-(Propan-2-yl)hexanedioate Ester Michael_Addition->Alkylated_Ester Hydrolysis Hydrolysis Alkylated_Ester->Hydrolysis Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Low Yield of This compound Check_Starting_Materials Check Purity of Starting Materials Start->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts Start->Analyze_Byproducts Impure_SM Impure Starting Materials? Check_Starting_Materials->Impure_SM Incorrect_Conditions Incorrect Temperature/Time? Check_Reaction_Conditions->Incorrect_Conditions Side_Reactions Evidence of Side Reactions? Analyze_Byproducts->Side_Reactions Impure_SM->Check_Reaction_Conditions No Purify_SM Purify Starting Materials Impure_SM->Purify_SM Yes Incorrect_Conditions->Analyze_Byproducts No Optimize_Conditions Optimize Temperature and Time Incorrect_Conditions->Optimize_Conditions Yes Modify_Stoichiometry Modify Reagent Stoichiometry or Addition Rate Side_Reactions->Modify_Stoichiometry Yes Purification_Issues Review Purification Protocol Side_Reactions->Purification_Issues No

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Purification of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-(Propan-2-yl)hexanedioic acid from reaction byproducts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in the synthesis of this compound?

A1: The synthesis of this compound, likely proceeding through the oxidation of 4-(propan-2-yl)cyclohexanol or 4-(propan-2-yl)cyclohexanone, can lead to several byproducts. These often include other dicarboxylic acids with shorter chain lengths, such as glutaric and succinic acids, which arise from over-oxidation.[1][2] Incomplete oxidation can result in the presence of keto-acids. Unreacted starting materials like 4-(propan-2-yl)cyclohexanol or 4-(propan-2-yl)cyclohexanone may also be present in the crude product mixture.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: The presence of significant amounts of impurities can lower the melting point of the crude product, causing it to be an oil at room temperature. The first step is to attempt to remove volatile impurities, such as residual solvent or unreacted starting material, under high vacuum. If the product still remains an oil, it is advisable to proceed with column chromatography to separate the desired product from the byproducts.

Q3: I performed a recrystallization, but the purity of my product did not improve significantly. What went wrong?

A3: Several factors could contribute to an unsuccessful recrystallization. The chosen solvent may not be ideal, dissolving the impurities as well as the product even at low temperatures. It is crucial to select a solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.[3] Additionally, if the impurities have very similar structures and polarities to the target compound, recrystallization may not be effective. In such cases, chromatographic methods are recommended.

Q4: What is the most effective method for separating this compound from other dicarboxylic acid byproducts?

A4: For separating dicarboxylic acids of varying chain lengths, ion-exchange chromatography or reversed-phase chromatography are highly effective.[4][5][6] Ion-exchange chromatography separates molecules based on their charge, which can be manipulated by adjusting the pH of the mobile phase. Reversed-phase chromatography separates based on polarity, and adding a small amount of acid (e.g., acetic acid or formic acid) to the mobile phase can improve the separation of carboxylic acids by keeping them in their protonated form.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield After Recrystallization The product is too soluble in the chosen solvent, even at low temperatures.Select a less polar solvent or a solvent mixture. Perform small-scale solubility tests before committing the entire batch.
The product precipitated too quickly, trapping impurities.Ensure the solution cools slowly. Using a Dewar flask or insulating the crystallization vessel can promote the formation of purer crystals.
Product Contaminated with Starting Material Incomplete reaction.Optimize the reaction conditions (e.g., reaction time, temperature, or amount of oxidizing agent).
Inefficient initial work-up.Perform a liquid-liquid extraction to remove the less polar starting material before attempting purification.
Multiple Spots on TLC After Column Chromatography Inappropriate solvent system for the column.Develop a suitable mobile phase using TLC by testing various solvent mixtures to achieve good separation between the product and impurities. Adding a small percentage of acid (e.g., 0.1-1% acetic acid) can improve the resolution of carboxylic acids on silica gel.[4]
Column was overloaded.Use a larger column or reduce the amount of crude material loaded onto the column.
Product is a Sticky Solid Residual solvent is present.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of hygroscopic impurities.Attempt to purify further using a different technique, such as a second recrystallization from a different solvent system or column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethyl acetate, acetone, toluene, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Develop an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for dicarboxylic acids is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with the addition of a small amount of acetic or formic acid (0.1-1%) to suppress the ionization of the carboxylic acid groups.[4]

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the eluent, a dry loading technique can be used by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the column by passing the mobile phase through it. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate or methanol) is often used to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Troubleshooting start Crude Product oily_product Product is Oily start->oily_product recrystallization Recrystallization check_purity Check Purity (TLC/NMR) recrystallization->check_purity column_chromatography Column Chromatography pure_product Pure Product column_chromatography->pure_product oily_product->recrystallization No (Solid) oily_product->column_chromatography Yes low_purity Purity is Low low_purity->column_chromatography Yes low_purity->pure_product No check_purity->low_purity

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Strategy cluster_byproducts Potential Byproducts cluster_methods Purification Methods starting_material Unreacted Starting Material shorter_diacids Shorter Dicarboxylic Acids keto_acids Keto-Acids extraction Liquid-Liquid Extraction extraction->starting_material Targets recrystallization Recrystallization recrystallization->keto_acids Can remove if polarity differs significantly column_chromatography Column Chromatography column_chromatography->shorter_diacids Effective for column_chromatography->keto_acids Effective for

References

Technical Support Center: Polymerization of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working on the polymerization of 3-(Propan-2-yl)hexanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does this compound undergo?

A1: this compound undergoes condensation polymerization, specifically polyesterification when reacted with a diol, or polyamidation when reacted with a diamine. This process involves the reaction of the carboxylic acid groups of the monomer with the functional groups of a co-monomer, leading to the formation of ester or amide linkages and the elimination of a small molecule, typically water.[1][2][3]

Q2: What are the key challenges in the polymerization of this monomer?

A2: Common challenges include achieving the desired high molecular weight and a narrow molecular weight distribution (polydispersity).[4] The bulky propan-2-yl substituent may introduce steric hindrance, potentially slowing down the reaction rate and limiting the final molecular weight. Other critical factors are the purity of the monomers, the choice of catalyst, and the efficient removal of the condensation byproduct (e.g., water).[4]

Q3: How does the propan-2-yl group affect the polymer properties?

A3: The pendant propan-2-yl group is expected to decrease the crystallinity of the resulting polymer compared to a linear polymer like poly(hexamethylene adipate). This can lead to a lower melting point, increased solubility in organic solvents, and potentially altered mechanical properties, such as increased flexibility.

Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight

Low molecular weight is a frequent issue in condensation polymerization and can arise from several factors.[4]

Possible Causes and Solutions

CauseRecommended Action
Inefficient Water Removal The presence of water can limit the equilibrium of the esterification reaction.[3] Increase the efficiency of water removal by applying a high vacuum (e.g., <1 Torr) during the later stages of the polymerization. Ensure the reaction setup is leak-proof.
Non-stoichiometric Monomer Ratio An imbalance in the molar ratio of the diacid and diol can lead to chain termination. Accurately weigh high-purity monomers. Consider performing a titration of the diacid to ensure accurate concentration before setting up the reaction.
Impure Monomers or Solvents Impurities can interfere with the polymerization reaction. Purify the this compound and the co-monomer (e.g., diol) prior to use, for instance, by recrystallization or distillation. Use high-purity, dry solvents if applicable.
Insufficient Reaction Time or Temperature The reaction may not have proceeded to a high enough conversion. Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the amount of water evolved or by analyzing aliquots for molecular weight.
Catalyst Deactivation The catalyst may have lost its activity.[5] Ensure the catalyst is handled under inert conditions if it is sensitive to air or moisture. Consider adding the catalyst in stages.
Issue 2: Polymer Discoloration (Yellowing)

Discoloration often indicates side reactions, which can be triggered by high temperatures or impurities.

Possible Causes and Solutions

CauseRecommended Action
Thermal Degradation Prolonged exposure to high temperatures can cause polymer degradation. Optimize the reaction time and temperature. Consider using a lower reaction temperature with a more active catalyst.
Oxidation The presence of oxygen at high temperatures can lead to oxidative degradation. Ensure the polymerization is conducted under a continuous flow of an inert gas, such as nitrogen or argon.
Catalyst-Induced Side Reactions Some catalysts can cause discoloration at high temperatures. Evaluate different catalysts or reduce the catalyst concentration. For example, some tin-based catalysts can cause yellowing.
Impure Monomers Impurities in the monomers can act as initiators for degradation pathways. Ensure high purity of both this compound and the co-monomer.
Issue 3: Slow Reaction Rate

A sluggish reaction can be due to several factors, including the inherent reactivity of the monomers and the reaction conditions.

Possible Causes and Solutions

CauseRecommended Action
Steric Hindrance The propan-2-yl group can sterically hinder the approach of the co-monomer to the carboxylic acid groups. Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Select a more sterically accessible co-monomer if possible.
Low Catalyst Concentration or Activity The catalyst may be present in an insufficient amount or may have low activity. Increase the catalyst concentration. Screen different types of catalysts known for polyesterification, such as tin(II) octoate, titanium(IV) isopropoxide, or p-toluenesulfonic acid.
Poor Mixing In a melt polymerization, high viscosity can lead to poor diffusion of reactants and byproducts. Ensure efficient mechanical stirring throughout the reaction.
Low Reaction Temperature The reaction temperature may be too low for the system. Gradually increase the temperature while monitoring for any signs of degradation.

Experimental Protocols

Typical Melt Polymerization of this compound with 1,6-Hexanediol
  • Monomer and Catalyst Preparation : Dry this compound and 1,6-hexanediol under vacuum at 60 °C for 24 hours. Ensure the molar ratio is precisely 1:1.

  • Reaction Setup : Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Esterification Stage : Charge the reactor with the monomers and the catalyst (e.g., 0.1 mol% of tin(II) octoate). Heat the mixture to 180 °C under a slow stream of nitrogen. Water will start to distill off. Continue this stage for 2-4 hours.

  • Polycondensation Stage : Gradually increase the temperature to 220 °C and slowly apply a vacuum, reducing the pressure to below 1 Torr over about an hour. Continue the reaction under high vacuum and vigorous stirring for another 4-6 hours. The viscosity of the melt will increase significantly.

  • Polymer Isolation : Cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to purify it.

  • Characterization : Dry the polymer under vacuum. Characterize the molecular weight and polydispersity by Gel Permeation Chromatography (GPC) and its thermal properties by Differential Scanning Calorimetry (DSC).

Visualizations

Polymerization_Workflow General Polymerization Workflow Monomer_Prep Monomer Purification and Stoichiometry Reaction_Setup Reactor Assembly (Inert Atmosphere) Monomer_Prep->Reaction_Setup Esterification Esterification Stage (Atmospheric Pressure, ~180°C) Reaction_Setup->Esterification Polycondensation Polycondensation Stage (High Vacuum, ~220°C) Esterification->Polycondensation Water Removal Isolation Polymer Isolation and Purification Polycondensation->Isolation Characterization Characterization (GPC, DSC, NMR) Isolation->Characterization

Caption: Workflow for the two-stage melt polymerization.

Troubleshooting_Logic Troubleshooting: Low Molecular Weight Start Low Molecular Weight Observed Check_Water Is Water Removal Efficient? Start->Check_Water Check_Stoichiometry Is Monomer Ratio Accurate? Check_Water->Check_Stoichiometry Yes Solution_Water Improve Vacuum Check for Leaks Check_Water->Solution_Water No Check_Purity Are Monomers Pure? Check_Stoichiometry->Check_Purity Yes Solution_Stoichiometry Recalculate and Re-weigh Monomers Check_Stoichiometry->Solution_Stoichiometry No Check_Conditions Are Time/Temp Sufficient? Check_Purity->Check_Conditions Yes Solution_Purity Purify Monomers Check_Purity->Solution_Purity No Solution_Conditions Increase Reaction Time or Temperature Check_Conditions->Solution_Conditions No End Problem Resolved Check_Conditions->End Yes Solution_Water->End Solution_Stoichiometry->End Solution_Purity->End Solution_Conditions->End

Caption: Decision tree for troubleshooting low molecular weight.

References

Technical Support Center: Optimizing Derivatization of 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful derivatization of 3-(Propan-2-yl)hexanedioic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Silylation (e.g., using BSTFA + TMCS)

Question: My silylation reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is incomplete, resulting in low product yield. What are the possible causes and solutions?

Answer: Incomplete silylation of this compound is a common issue, often exacerbated by the steric hindrance from the isopropyl group. Here are the primary causes and recommended solutions:

  • Moisture Contamination: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: The presence of two carboxylic acid groups and the steric hindrance may require a higher excess of the silylating reagent.

    • Solution: Increase the molar ratio of BSTFA to the diacid. A common starting point is a 2:1 molar ratio of BSTFA to each active hydrogen, but for sterically hindered diacids, a higher excess (e.g., 5:1 or greater) may be necessary.

  • Suboptimal Reaction Temperature and Time: The bulky isopropyl group can slow down the reaction kinetics, requiring more stringent conditions.

    • Solution: Increase the reaction temperature and/or extend the reaction time. While many silylations proceed at room temperature, heating to 60-80°C for 1-2 hours is often necessary for hindered compounds.[1][2] Monitor the reaction progress by analyzing aliquots at different time points.

  • Inadequate Catalyst Concentration: The TMCS catalyst is crucial for derivatizing sterically hindered functional groups.

    • Solution: Ensure an appropriate amount of TMCS is used. A common formulation is BSTFA with 1-10% TMCS. For challenging substrates, using a higher concentration of TMCS within this range can be beneficial.

Esterification (e.g., using BF₃-Methanol)

Question: I am observing low yields and the presence of mono-esters in my esterification of this compound with Boron trifluoride-methanol. How can I improve the yield of the di-ester?

Answer: Achieving complete di-esterification of a dicarboxylic acid, especially one with steric hindrance, requires careful control of the reaction conditions to drive the equilibrium towards the product.

  • Presence of Water: Esterification is a reversible reaction, and the presence of water will shift the equilibrium back towards the reactants.[3][4]

    • Solution: Use anhydrous methanol and ensure the this compound is completely dry. The addition of a water scavenger, such as 2,2-dimethoxypropane, can also be effective.[5]

  • Insufficient Reagent or Catalyst: Incomplete reaction can result from an inadequate amount of the alcohol or catalyst.

    • Solution: Use a large excess of the alcohol (methanol), which can also serve as the solvent. Ensure the BF₃ catalyst concentration is optimal, typically around 10-14% in methanol.

  • Reaction Temperature and Time: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion. Typical conditions are heating at 60-100°C for 1-4 hours.

  • Steric Hindrance: The isopropyl group can hinder the approach of the alcohol to the carboxylic acid group.

    • Solution: While BF₃ is a strong catalyst, for exceptionally difficult esterifications, conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with the alcohol may be considered. However, this is a more complex, multi-step process.

Frequently Asked Questions (FAQs)

General Questions

Question: Which derivatization method is better for this compound, silylation or esterification?

Answer: Both silylation and esterification are viable methods for the derivatization of dicarboxylic acids for analysis by gas chromatography-mass spectrometry (GC-MS).[6] The choice depends on several factors:

  • Silylation (e.g., with BSTFA) is generally a faster and more straightforward reaction, often proceeding under milder conditions. The resulting trimethylsilyl (TMS) derivatives are typically more volatile. However, TMS derivatives can be sensitive to hydrolysis.

  • Esterification (e.g., with BF₃-Methanol) produces more stable derivatives (methyl esters). This method is robust but may require more stringent conditions (e.g., heating under reflux) to go to completion, especially for both carboxylic acid groups in a diacid.

For initial screening and optimization, silylation might be preferred due to its speed. For applications requiring high stability of the derivatives, esterification is a better choice.

Question: Can I use other silylating or esterifying agents?

Answer: Yes, other reagents are available. For silylation, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another common reagent, and its byproducts are more volatile than those of BSTFA, which can reduce chromatographic interference.[7] For esterification, using other alcohols (e.g., ethanol, butanol) with an acid catalyst will produce the corresponding esters. The choice of alcohol can be used to alter the volatility and chromatographic retention of the derivative.

Silylation-Specific FAQs

Question: I see multiple peaks in my chromatogram after silylation. What could be the cause?

Answer: Multiple peaks for a single compound after silylation can be due to:

  • Incomplete Derivatization: You may be seeing peaks for the underivatized diacid, the mono-silylated intermediate, and the fully di-silylated product.

  • Side Reactions: Although less common with BSTFA, some silylating reagents can cause side reactions.

  • Isomers: If your starting material contains stereoisomers, they may be separated chromatographically after derivatization.

To troubleshoot, it is recommended to optimize the reaction conditions (reagent excess, temperature, time) to ensure complete derivatization to a single product.

Esterification-Specific FAQs

Question: After esterification and workup, my product is not pure. What are common impurities?

Answer: Common impurities after an esterification reaction include:

  • Unreacted Carboxylic Acid: The starting diacid may not have fully reacted.

  • Mono-ester: Incomplete reaction can lead to a significant amount of the mono-esterified product.

  • Byproducts from the Alcohol: Side reactions of the alcohol, such as ether formation, can occur, especially at high temperatures with a strong acid catalyst.

  • Residual Catalyst: The acid catalyst needs to be effectively removed during the workup.

A proper aqueous workup, including a wash with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and the catalyst, is crucial. This is typically followed by extraction with an organic solvent and drying.

Data Presentation

Table 1: Comparison of Silylation and Esterification Conditions for Dicarboxylic Acids.

ParameterSilylation (BSTFA + 1% TMCS)Esterification (14% BF₃-Methanol)
Reagent Excess >2:1 molar ratio per active HMethanol used as solvent (large excess)
Catalyst TMCS (1-10%)BF₃ (10-14%)
Temperature 25 - 80°C60 - 100°C (Reflux)
Reaction Time 15 min - 2 hours1 - 4 hours
Typical Yield >90% (optimized)>90% (optimized)
Derivative Stability Moderate (sensitive to moisture)High

Note: Yields are based on general dicarboxylic acids and may require optimization for this compound due to steric hindrance.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, evaporate to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Esterification of this compound using BF₃-Methanol

  • Sample Preparation: Place 1-10 mg of this compound into a 5 mL reaction vial.

  • Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution.

  • Reaction: Seal the vial and heat at 100°C for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the methyl esters into the hexane layer.

  • Extraction: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis: The dried extract is ready for GC-MS analysis.

Mandatory Visualization

Derivatization_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Start This compound Sample Dry Evaporate to Dryness (if in solution) Start->Dry Silylation Silylation (BSTFA + TMCS, 70°C) Dry->Silylation Option 1 Esterification Esterification (BF3-Methanol, 100°C) Dry->Esterification Option 2 GCMS GC-MS Analysis Silylation->GCMS Direct Injection Esterification->GCMS After Workup Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

References

how to avoid side reactions in 3-(Propan-2-yl)hexanedioic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and avoid common side reactions during the synthesis of 3-(Propan-2-yl)hexanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy is a tandem Michael addition and malonic ester synthesis approach. This involves the conjugate addition of a nucleophile, such as an isopropyl-substituted malonic ester, to an α,β-unsaturated carbonyl compound like an acrylate ester. This is followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the desired substituted dicarboxylic acid.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main potential side reactions include:

  • Polymerization of the acrylate ester: Michael acceptors like acrylates can polymerize under basic conditions.

  • Dialkylation of the malonic ester: The intermediate enolate can react with a second molecule of the acrylate, leading to a more substituted byproduct.

  • 1,2-Addition vs. 1,4-Addition (Michael Addition): While 1,4-addition is the desired pathway, under certain conditions, 1,2-addition to the carbonyl group of the acrylate can occur, especially with highly reactive nucleophiles.[1]

  • Incomplete hydrolysis: Failure to completely hydrolyze all ester groups will result in a mixture of the diacid, mono-acid/mono-ester, and the diester.

  • Premature or incomplete decarboxylation: The decarboxylation step requires careful temperature control to ensure the desired product is formed without decomposition or incomplete reaction.

Q3: How can I purify the final this compound product?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as water or a mixture of organic solvents. Column chromatography on silica gel can also be employed if the crude product contains impurities with significantly different polarities. The purity of the final product can be assessed by techniques like melting point determination, NMR spectroscopy, and mass spectrometry.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Michael adduct 1. Polymerization of the acrylate: The base used for the Michael addition can initiate polymerization of the electron-deficient acrylate. 2. Weak nucleophile: The enolate of the isopropyl malonic ester may not be sufficiently reactive. 3. Steric hindrance: The isopropyl group may sterically hinder the approach of the nucleophile to the Michael acceptor.1. Add the acrylate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize polymerization. Use a weaker base if possible. 2. Ensure complete deprotonation of the malonic ester by using a suitable base (e.g., sodium ethoxide in ethanol). 3. Use a less sterically hindered Michael acceptor if the application allows, or consider a different synthetic route.
Formation of a dialkylated byproduct The enolate of the initial Michael adduct is deprotonated and reacts with a second molecule of the acrylate.Use a stoichiometric amount of the acrylate or a slight excess of the malonic ester to favor the mono-addition product.
Presence of 1,2-addition product The reaction conditions favor kinetic control over thermodynamic control. Harder, more reactive nucleophiles tend to favor 1,2-addition.Use a "softer" enolate, for example, by using a weaker base or a different counter-ion. Running the reaction at a slightly elevated temperature can favor the thermodynamically more stable 1,4-adduct.
Incomplete hydrolysis of esters 1. Insufficient reaction time or temperature. 2. Inadequate amount of base or acid for hydrolysis. 3. Steric hindrance around the ester groups. 1. Increase the reaction time and/or temperature for the hydrolysis step. 2. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or H2SO4). 3. Consider using a less sterically hindered ester for the synthesis if possible.
Mixture of decarboxylated and non-decarboxylated products Incorrect temperature for decarboxylation: The temperature may be too low for the reaction to go to completion or too high, leading to decomposition.Carefully control the temperature of the decarboxylation step. Monitor the reaction progress by techniques such as TLC or by observing the cessation of CO2 evolution.

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound via a Michael addition followed by hydrolysis and decarboxylation.

Step 1: Michael Addition of Diethyl 2-isopropylmalonate to Ethyl Acrylate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl 2-isopropylmalonate (1.0 equivalent) to the cooled solution with continuous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Add ethyl acrylate (1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition of ethyl acrylate, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude tri-ester, add an excess of a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 2-4 hours to ensure complete hydrolysis of all three ester groups.

  • After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid or sulfuric acid until the pH is strongly acidic (pH ~1-2).

  • Heat the acidified solution gently to 100-120 °C to effect decarboxylation. The completion of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Cool the solution to room temperature and then in an ice bath to crystallize the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified product.

Visualizations

Experimental Workflow Diagram

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis & Decarboxylation A 1. Dissolve NaOEt in Ethanol B 2. Add Diethyl 2-isopropylmalonate A->B C 3. Form Enolate B->C D 4. Add Ethyl Acrylate C->D E 5. Reaction at RT D->E F 6. Workup & Extraction E->F G 1. Add NaOH solution F->G Crude Tri-ester H 2. Reflux (Hydrolysis) G->H I 3. Acidify H->I J 4. Heat (Decarboxylation) I->J K 5. Crystallization & Filtration J->K L This compound K->L Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_troubleshooting Troubleshooting Path Start Low Yield or Impure Product Check_Michael Analyze Michael Addition Step Start->Check_Michael Check_Hydrolysis Analyze Hydrolysis/Decarboxylation Start->Check_Hydrolysis Polymer Polymerization? Check_Michael->Polymer Dialkylation Dialkylation? Check_Michael->Dialkylation Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Hydrolysis Incomplete_Decarb Incomplete Decarboxylation? Check_Hydrolysis->Incomplete_Decarb Sol_Polymer Lower Temp, Slow Addition Polymer->Sol_Polymer Yes Sol_Dialkyl Adjust Stoichiometry Dialkylation->Sol_Dialkyl Yes Sol_Hydrolysis Increase Time/Temp/Reagent Incomplete_Hydrolysis->Sol_Hydrolysis Yes Sol_Decarb Optimize Temperature Incomplete_Decarb->Sol_Decarb Yes

Caption: Logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Resolving Isomers of 3-(Propan-2-yl)hexanedioic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic resolution of 3-(Propan-2-yl)hexanedioic acid isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

Question: Why am I seeing poor or no resolution between the enantiomers of this compound on my chiral column?

Answer:

Poor or no resolution of enantiomers on a chiral stationary phase (CSP) can stem from several factors. Here are some common causes and their solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful enantioseparation.[1] this compound is a dicarboxylic acid, and its enantiomers may interact differently with various chiral selectors. If you are not seeing resolution, consider screening different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[1]

  • Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity. For normal-phase chromatography, try varying the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic modifier, like acetic acid or trifluoroacetic acid, can improve peak shape and resolution for acidic compounds.

  • Temperature: Column temperature can affect the kinetics of chiral recognition. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution. Lower temperatures often enhance enantioselectivity.

  • Flow Rate: A lower flow rate increases the interaction time between the analyte and the CSP, which can sometimes improve resolution. Try reducing the flow rate to see if separation improves.

  • Derivatization: If direct separation of the diacid is challenging, consider derivatizing the carboxylic acid groups to esters (e.g., methyl or ethyl esters). The change in the molecule's structure and interaction points can sometimes lead to better separation on a given CSP.

Question: My peaks for the this compound isomers are broad and tailing. What can I do to improve peak shape?

Answer:

Broad and tailing peaks are a common issue in chromatography and can be caused by several factors:

  • Secondary Interactions: The carboxylic acid groups of your analyte can have strong interactions with active sites on the silica support of the column, leading to peak tailing. Adding a small percentage of an acidic modifier (e.g., 0.1% acetic acid or trifluoroacetic acid) to your mobile phase can help to saturate these active sites and improve peak symmetry.

  • Low Mobile Phase pH: For dicarboxylic acids, running the mobile phase at a pH below the pKa of the carboxylic acid groups can suppress ionization and reduce tailing on reversed-phase columns.[2]

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace it.

Question: How can I resolve the diastereomers of this compound?

Answer:

This compound has two chiral centers, which means it can exist as two pairs of enantiomers (diastereomers). Diastereomers have different physical properties and can often be separated on standard, non-chiral chromatography columns (e.g., silica gel or C18).[3][4]

  • Normal-Phase Chromatography: A silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or isopropanol) is a good starting point. You can optimize the solvent ratio to achieve separation.

  • Reversed-Phase Chromatography: A C18 column with a mobile phase of acetonitrile or methanol and water, often with an acidic modifier, can also be effective for separating diastereomers.[5]

  • Method Development: A systematic approach to method development, where you screen different solvent systems and gradients, will be key to finding the optimal conditions for separating the diastereomers.

Frequently Asked Questions (FAQs)

Q1: What type of chromatography is best suited for resolving the isomers of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for resolving the isomers of this compound.[1] For separating the enantiomers, chiral HPLC with a chiral stationary phase (CSP) is necessary. For separating diastereomers, both normal-phase and reversed-phase HPLC on achiral columns can be successful.

Q2: Do I need to derivatize this compound before chromatographic analysis?

A2: Derivatization is not always necessary but can be a useful strategy if you are encountering difficulties with peak shape or resolution.[3] Esterification of the carboxylic acid groups can improve volatility for gas chromatography or alter the polarity and interaction capabilities for HPLC, potentially leading to better separation.

Q3: What detection method is suitable for this compound?

A3: Since this compound does not have a strong chromophore, UV detection at low wavelengths (around 200-210 nm) is often used.[6] However, for better sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be employed.

Q4: How can I confirm the identity of the separated isomers?

A4: The identity of separated isomers can be confirmed using several methods. If you have reference standards for the individual isomers, you can compare their retention times. Mass spectrometry (MS) can confirm the mass of the eluted peaks, and for enantiomers, a polarimeter or a circular dichroism (CD) detector can be used to determine the optical rotation.

Experimental Protocols

Protocol 1: Enantiomeric Resolution by Chiral HPLC

This protocol provides a general methodology for the separation of the enantiomers of this compound.

  • Column: Chiral stationary phase (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic mixture of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the chromatogram for the elution of the two enantiomers. d. Optimize the mobile phase composition (ratio of hexane to isopropanol) and temperature to improve resolution if necessary.

Protocol 2: Diastereomeric Resolution by Reversed-Phase HPLC

This protocol outlines a general method for the separation of the diastereomers of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the diastereomeric mixture in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.

  • Procedure: a. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. b. Inject the sample. c. Run the gradient program and monitor the chromatogram for the separation of the diastereomers.

Quantitative Data Summary

The following table presents hypothetical data for a successful chiral separation of the enantiomers of this compound.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Peak Area 50,12349,876
Peak Height 8,9458,890
Resolution (Rs) \multicolumn{2}{c}{1.8}
Selectivity (α) \multicolumn{2}{c}{1.2}
Tailing Factor 1.11.1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_detection Data Acquisition & Analysis cluster_outcome Outcome prep Prepare Racemic Mixture of this compound hplc Inject sample onto Chiral Stationary Phase Column prep->hplc sep Isocratic Elution with Hexane/IPA/TFA hplc->sep detect UV Detection at 210 nm sep->detect analyze Analyze Chromatogram for Resolution and Quantification detect->analyze outcome Resolved Enantiomers analyze->outcome

Caption: Workflow for the enantiomeric resolution of this compound by chiral HPLC.

Troubleshooting_Logic start_node Poor or No Enantiomeric Resolution check_csp Is the CSP appropriate? start_node->check_csp decision_node decision_node action_node action_node end_node Improved Resolution change_csp Screen different CSPs check_csp->change_csp No check_mp Is the mobile phase optimized? check_csp->check_mp Yes change_csp->check_mp adjust_mp Adjust modifier ratio and/or add acid check_mp->adjust_mp No check_temp Is the temperature optimized? check_mp->check_temp Yes adjust_mp->check_temp check_temp->end_node Yes adjust_temp Vary column temperature check_temp->adjust_temp No adjust_temp->end_node

Caption: Troubleshooting logic for poor enantiomeric resolution in chiral chromatography.

References

scale-up considerations for the production of 3-(Propan-2-yl)hexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(Propan-2-yl)hexanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and adaptable method for the synthesis of this compound is the malonic ester synthesis. This route involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted dicarboxylic acid.[1][2][3][4][5]

Q2: What are the key steps in the malonic ester synthesis of this compound?

A2: The synthesis can be broken down into three main stages:

  • Alkylation: Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide. For the synthesis of this compound, a two-step alkylation is required. First with a halo-propionate followed by an isopropyl halide.

  • Hydrolysis (Saponification): The resulting substituted diethyl malonate is hydrolyzed, typically using a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts.

  • Acidification and Decarboxylation: The reaction mixture is then acidified to protonate the carboxylate groups, forming a substituted malonic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield the final product, this compound.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up the production of this compound, several factors must be carefully managed:

  • Temperature Control: The alkylation and hydrolysis steps can be exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.

  • Reagent Addition: The rate of addition of the base and alkylating agents should be carefully controlled to maintain a consistent reaction temperature and minimize side reactions.

  • Mixing: Adequate agitation is essential to ensure homogeneity, particularly in larger reactors, to promote efficient heat and mass transfer.

  • Work-up and Product Isolation: The efficiency of extraction, phase separation, and crystallization can be significantly different at a larger scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of alkylated product 1. Incomplete deprotonation of diethyl malonate. 2. The base used is not strong enough. 3. Reaction with residual moisture. 4. Competing elimination reaction of the alkyl halide.1. Ensure the use of a sufficiently strong and dry base (e.g., sodium ethoxide). 2. Use freshly prepared base or titrate to confirm its concentration. 3. Ensure all glassware and reagents are thoroughly dried. 4. Use a primary alkyl halide if possible, although for the isopropyl group, a secondary halide is necessary. Consider optimizing the reaction temperature to favor substitution over elimination.
Formation of dialkylated byproduct The mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.Use a molar excess of diethyl malonate relative to the alkylating agent.[2]
Incomplete hydrolysis of the ester 1. Insufficient amount of base. 2. Short reaction time or low temperature.1. Use a molar excess of the base (e.g., NaOH). 2. Increase the reaction time and/or temperature. Monitor the reaction progress by techniques like TLC or GC.
Difficulty in isolating the product after acidification The product may have some solubility in the aqueous layer, or an emulsion may have formed.1. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). 2. If an emulsion forms, adding a saturated brine solution can help break it.
Product is an oil or does not crystallize 1. Presence of impurities. 2. Inappropriate crystallization solvent.1. Purify the crude product by chromatography before crystallization. 2. Screen a variety of solvent systems. Good options for carboxylic acids often include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures.[6]
Runaway reaction during scale-up Inefficient heat removal from the exothermic alkylation or hydrolysis reaction.1. Ensure the reactor has adequate cooling capacity. 2. Control the addition rate of reagents. 3. Use a solvent with a suitable boiling point to help dissipate heat.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate with Ethyl 3-bromopropanoate

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution to room temperature and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add ethyl 3-bromopropanoate dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, pour it into water, and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tri-ester.

Step 2: Second Alkylation with 2-Bromopropane

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol.

  • Add the crude tri-ester from Step 1 dropwise to the sodium ethoxide solution.

  • Add 2-bromopropane dropwise and reflux the mixture for several hours.

  • Follow the same work-up procedure as in Step 1 to isolate the crude tetra-ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude tetra-ester, add an excess of a concentrated aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of all ester groups.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Heat the acidified mixture to reflux to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the mixture to room temperature.

Step 4: Purification

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.[6][7]

Visualizations

Synthesis_Workflow cluster_alkylation1 Step 1: First Alkylation cluster_alkylation2 Step 2: Second Alkylation cluster_hydrolysis Step 3: Hydrolysis & Decarboxylation cluster_purification Step 4: Purification A Diethyl Malonate D Tri-ester Intermediate A->D 1. NaOEt 2. Br(CH2)2COOEt B Sodium Ethoxide C Ethyl 3-bromopropanoate F Tetra-ester Intermediate D->F 1. NaOEt 2. i-PrBr E 2-Bromopropane I This compound F->I 1. NaOH, H2O, Δ 2. HCl, H2O, Δ G NaOH (aq) H HCl (aq), Heat J Crude Product I->J Extraction K Pure Product J->K Crystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Q1 Check Alkylation Step? Start->Q1 Q2 Check Hydrolysis Step? Q1->Q2 No A1 Incomplete Deprotonation? Moisture Present? Q1->A1 Yes A2 Dialkylation Occurring? Q1->A2 Yes Q3 Check Purification Step? Q2->Q3 No A3 Incomplete Hydrolysis? Q2->A3 Yes A4 Product Loss During Workup? Q3->A4 Yes S1 Use Stronger/Drier Base A1->S1 S2 Use Excess Malonic Ester A2->S2 S3 Increase Reaction Time/Temp A3->S3 S4 Optimize Extraction/Crystallization A4->S4

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to Polymers from Adipic Acid and 3-(Propan-2-yl)hexanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the performance and properties of polymers derived from adipic acid and the predicted characteristics of polymers from 3-(Propan-2-yl)hexanedioic acid, supported by experimental data for adipic acid-based polymers and established principles of polymer chemistry.

This guide provides a detailed comparison of the properties of polymers synthesized from two distinct dicarboxylic acids: the widely used adipic acid and its substituted derivative, this compound (also known as 3-isopropyladipic acid). While extensive experimental data is available for polymers of adipic acid, this report also extrapolates the likely effects of the isopropyl side chain on the resultant polymer properties, offering valuable insights for material design and development in pharmaceutical and research applications.

Executive Summary

Polymers derived from adipic acid, such as polyesters and polyamides, are well-characterized materials known for their specific thermal and mechanical properties. The introduction of a bulky isopropyl group on the adipic acid backbone, creating this compound, is anticipated to significantly alter the polymer's microstructure and, consequently, its macroscopic properties. This modification is expected to disrupt the regular packing of polymer chains, leading to reduced crystallinity, lower melting points, and potentially altered mechanical strength and biodegradability. These changes could be advantageous for applications requiring greater flexibility, specific solubility profiles, or controlled degradation rates.

Data Presentation: A Comparative Overview

The following tables summarize the known quantitative data for polymers derived from adipic acid. Due to a lack of direct experimental data for polymers of this compound, a qualitative comparison based on established principles of polymer science is provided.

Table 1: Thermal Properties of Adipic Acid-Based Polymers

Polymer TypeComonomer(s)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Decomposition Temperature (°C)
PolyesterEthylene glycol47-55-70 to -60~350
Polyester1,4-Butanediol55-62-65 to -55~360
PolyesterGlycerolAmorphous-57 to 19[1]180-268[1]
PolyamideHexamethylenediamine (Nylon 6,6)255-26550-80~350

Qualitative Comparison for this compound Polymers:

  • Melting and Glass Transition Temperatures: The bulky isopropyl side chain is expected to hinder the close packing of polymer chains, leading to a decrease in crystallinity. Consequently, both the melting temperature (Tm) and glass transition temperature (Tg) are predicted to be lower than their adipic acid-based counterparts.

  • Thermal Stability: The introduction of a tertiary carbon atom in the polymer backbone due to the isopropyl group may create a site more susceptible to thermal degradation, potentially resulting in a lower decomposition temperature.

Table 2: Mechanical Properties of Adipic Acid-Based Polymers

Polymer TypeComonomer(s)Tensile Strength (MPa)Tensile Modulus (MPa)Elongation at Break (%)
PolyesterEthylene glycol~10-13.2[2]~240-312.8[2]~362[2]
PolyesterSorbitolUp to 18[3]--
PolyamideHexamethylenediamine (Nylon 6,6)55-851400-310015-300

Qualitative Comparison for this compound Polymers:

  • Tensile Strength and Modulus: The reduced crystallinity and weaker intermolecular forces resulting from the isopropyl side chain are likely to lead to a decrease in both tensile strength and tensile modulus, making the material more flexible and less rigid.

  • Elongation at Break: A less crystalline and more amorphous structure could allow for greater chain mobility, potentially leading to an increased elongation at break.

Experimental Protocols

Detailed methodologies for the synthesis of polymers from adipic acid are provided below. These protocols can serve as a foundation for the synthesis of polymers from this compound, with adjustments to reaction conditions potentially required to accommodate differences in monomer reactivity.

Protocol 1: Synthesis of Poly(ethylene adipate) Polyester via Melt Polycondensation

Materials:

  • Adipic acid

  • Ethylene glycol

  • Catalyst (e.g., dibutyltin dilaurate, p-toluenesulfonic acid)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and vacuum connection

Procedure:

  • Adipic acid and a molar excess of ethylene glycol are charged into the reaction vessel.

  • The catalyst is added to the mixture.

  • The reactor is purged with nitrogen and heated to 180-200°C with continuous stirring to initiate the esterification reaction. Water is collected as a byproduct.

  • After the theoretical amount of water is collected, the temperature is raised to 220-240°C, and a vacuum is gradually applied to remove the excess ethylene glycol and drive the polycondensation reaction to completion.

  • The reaction is continued until the desired molecular weight is achieved, as indicated by the viscosity of the melt.

  • The resulting polyester is then cooled and collected.

Protocol 2: Synthesis of Polyamide (Nylon 6,6) via Melt Polycondensation

Materials:

  • Adipic acid

  • Hexamethylenediamine

  • Water

  • Autoclave reactor

Procedure:

  • An aqueous solution of the nylon salt (hexamethylenediammonium adipate) is prepared by reacting equimolar amounts of adipic acid and hexamethylenediamine in water.

  • The salt solution is concentrated and then charged into an autoclave.

  • The autoclave is heated to approximately 220°C under pressure (around 250 psi) to initiate polymerization.

  • The temperature is then gradually raised to about 275°C while the pressure is reduced to atmospheric pressure to allow the removal of water vapor and drive the polymerization forward.

  • The molten polyamide is then extruded, cooled, and pelletized.

Mandatory Visualizations

Polymer Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of polyesters and polyamides from dicarboxylic acids.

G General Polymer Synthesis Workflow cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis Dicarboxylic_Acid_PE Dicarboxylic Acid (Adipic or Substituted) Esterification Esterification (180-200°C) Dicarboxylic_Acid_PE->Esterification Diol Diol (e.g., Ethylene Glycol) Diol->Esterification Catalyst_PE Catalyst Catalyst_PE->Esterification Polycondensation_PE Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation_PE Polyester Polyester Polycondensation_PE->Polyester Dicarboxylic_Acid_PA Dicarboxylic Acid (Adipic or Substituted) Salt_Formation Nylon Salt Formation (Aqueous Solution) Dicarboxylic_Acid_PA->Salt_Formation Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Salt_Formation Polycondensation_PA Polycondensation (220-275°C, Pressure then Vacuum) Salt_Formation->Polycondensation_PA Polyamide Polyamide Polycondensation_PA->Polyamide

Caption: General workflow for polyester and polyamide synthesis.

Logical Relationship of Structure and Properties

This diagram illustrates the expected influence of the isopropyl side chain on the properties of the resulting polymer.

G Influence of Isopropyl Side Chain on Polymer Properties Monomer Monomer Structure Polymer_Structure Polymer Microstructure Adipic_Acid Adipic Acid (Linear) High_Crystallinity High Crystallinity (Ordered Packing) Adipic_Acid->High_Crystallinity Isopropyl_Adipic_Acid 3-Isopropyladipic Acid (Branched) Low_Crystallinity Low Crystallinity (Disrupted Packing) Isopropyl_Adipic_Acid->Low_Crystallinity Properties Macroscopic Properties High_Tm_Tg Higher Tm and Tg High_Crystallinity->High_Tm_Tg High_Strength Higher Tensile Strength High_Crystallinity->High_Strength Low_Tm_Tg Lower Tm and Tg Low_Crystallinity->Low_Tm_Tg Low_Strength Lower Tensile Strength Low_Crystallinity->Low_Strength

Caption: Predicted effect of the isopropyl side chain on polymer properties.

References

Navigating Complex Matrices: A Comparative Guide to the Validation of Analytical Methods for 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of molecules like 3-(Propan-2-yl)hexanedioic acid in complex biological or environmental matrices is a critical challenge. This guide provides a comprehensive comparison of validated analytical methods, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for structurally similar dicarboxylic acids, providing a robust framework for its analysis.

The primary analytical techniques for the determination of dicarboxylic acids in complex samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, the complexity of the matrix, and the available instrumentation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is guided by its performance characteristics. The following tables summarize the key performance indicators for GC-MS and LC-MS/MS methods based on data reported for similar dicarboxylic acids.

Table 1: Performance Characteristics of GC-MS Methods for Dicarboxylic Acid Analysis

ParameterSilylation Derivatization (e.g., BSTFA)Esterification Derivatization (e.g., BF3/alcohol)
Limit of Detection (LOD) ≤ 2 ng/m³ in air samples[1][2]≤ 4 ng/m³ in air samples[1][2]
Limit of Quantification (LOQ) Typically low ng/mL range in biological fluidsTypically low to mid ng/mL range in biological fluids
Linearity (R²) Generally > 0.99Generally > 0.99
Precision (RSD%) ≤ 10%[1][2]≤ 15%[1][2]
Accuracy (Recovery %) Typically 85-115%Typically 80-120%
Throughput ModerateModerate
Matrix Effects Can be significant, requires robust sample cleanupCan be significant, requires robust sample cleanup

Table 2: Performance Characteristics of LC-MS/MS Methods for Dicarboxylic Acid Analysis

ParameterWithout DerivatizationWith Derivatization (e.g., 3-NPH, DmPABr)
Limit of Detection (LOD) ng/mL to µg/mL range[3]fg to pg levels[4]
Limit of Quantification (LOQ) µg/mL rangepg/mL to ng/mL range
Linearity (R²) Generally > 0.99Generally > 0.999
Precision (RSD%) < 15%< 10%
Accuracy (Recovery %) 80-120%90-110%
Throughput HighModerate to High
Matrix Effects Significant ion suppression/enhancement is commonDerivatization can reduce matrix effects and improve ionization[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.

Protocol 1: GC-MS Analysis with Silylation Derivatization

This method is suitable for the analysis of dicarboxylic acids in various matrices after appropriate extraction.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (e.g., plasma, urine), add an internal standard.

  • Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., HCl).

  • Extract the dicarboxylic acids with 3 x 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of a catalyst such as pyridine or acetonitrile.

  • Heat the mixture at 70-80°C for 30-60 minutes.[2]

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

Protocol 2: LC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method offers high sensitivity and is particularly useful for quantifying low levels of dicarboxylic acids in biological fluids.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., serum, plasma), add an internal standard.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% methanol.

  • Add 50 µL of a solution containing 12 mg/mL N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in 50% methanol.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction by adding a small volume of a suitable quenching agent if necessary.

3. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting from a low percentage of B, increasing to a high percentage to elute the derivatized analytes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific transitions of the derivatized dicarboxylic acids.

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the analytical processes and their relationships, the following diagrams were generated using Graphviz.

Analytical_Method_Validation_Workflow cluster_PreAnalysis Pre-Analytical Phase cluster_Analysis Analytical Phase cluster_PostAnalysis Post-Analytical Phase Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Extraction/Precipitation) Sample_Storage->Sample_Preparation Derivatization Derivatization (if required) Sample_Preparation->Derivatization Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Method_Validation Method Validation (Accuracy, Precision, etc.) Data_Processing->Method_Validation

General workflow for analytical method validation.

Method_Comparison cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) GCMS_Node GC-MS GCMS_Pros Pros: - High Resolution - Robust Libraries - Good for Volatile Compounds GCMS_Node->GCMS_Pros GCMS_Cons Cons: - Derivatization often required - Not suitable for thermolabile compounds - Slower than LC GCMS_Node->GCMS_Cons LCMS_Node LC-MS/MS LCMS_Pros Pros: - High Sensitivity - High Throughput - Suitable for non-volatile & thermolabile compounds LCMS_Node->LCMS_Pros LCMS_Cons Cons: - Matrix effects can be significant - Derivatization may be needed for some analytes - More complex instrumentation LCMS_Node->LCMS_Cons

Comparison of GC-MS and LC-MS/MS for dicarboxylic acid analysis.

References

performance evaluation of 3-(Propan-2-yl)hexanedioic acid as a nylon precursor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bio-Based vs. Petroleum-Based Nylon Precursors for Researchers, Scientists, and Drug Development Professionals

While specific performance data for 3-(Propan-2-yl)hexanedioic acid as a nylon precursor is not currently available in published literature, this guide provides a comprehensive comparison between the conventional petroleum-based precursor, adipic acid, and a leading bio-based alternative derived from muconic acid. This comparison will serve as a valuable reference for researchers and professionals interested in the performance and sustainability of nylon precursors.

The primary route to bio-based adipic acid involves the hydrogenation of muconic acid, which can be produced from renewable feedstocks like sugars and lignin through fermentation.[1] This approach offers a more sustainable alternative to the conventional synthesis of adipic acid from petroleum-derived sources, a process that is known to generate significant greenhouse gas emissions.[2] The performance of nylon synthesized from this bio-adipic acid is comparable to its petroleum-based counterpart, making it a promising green alternative for various applications.[1]

Comparative Performance Data

The following tables summarize the key performance indicators for both the synthesis of the adipic acid precursor and the properties of the resulting Nylon 6,6.

Table 1: Comparison of Adipic Acid Synthesis

ParameterPetroleum-Based Adipic AcidBio-Based Adipic Acid (from Muconic Acid)
Primary Feedstock Cyclohexane (from petroleum)Muconic Acid (from biomass)
Key Synthesis Step Oxidation with Nitric AcidCatalytic Hydrogenation
Purity Achieved High (typically >99.8%)High (up to 99.8% after purification)[1]
Reported Yield High (industrial process)>80% for the hydrogenation step[2]
Key Byproducts Nitrous Oxide (N₂O), a potent greenhouse gasPrimarily water and reaction intermediates
Sustainability Non-renewable, high carbon footprintRenewable, lower carbon footprint

Table 2: Comparative Properties of Nylon 6,6

PropertyNylon 6,6 (Petroleum-Based)Nylon 6,6 (Bio-Based Adipic Acid)
Melting Point (°C) ~260 - 265[3][4]Comparable to petroleum-based Nylon 6,6[1]
Tensile Strength (MPa) 55 - 93[4]Comparable to petroleum-based Nylon 6,6[1]
Moisture Absorption (%) ~1.5 - 2.4[3]Expected to be similar to petroleum-based Nylon 6,6
Chemical Resistance GoodExpected to be similar to petroleum-based Nylon 6,6

Experimental Protocols

Detailed methodologies for the synthesis of bio-adipic acid and its subsequent polymerization are crucial for reproducibility and further research.

Protocol 1: Synthesis of Bio-Adipic Acid via Hydrogenation of Muconic Acid

This protocol is based on established laboratory procedures for the catalytic hydrogenation of muconic acid.[2][5][6]

Materials:

  • trans,trans-muconic acid (or cis,cis-muconic acid sodium salt)

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Deionized water

  • Hydrogen (H₂) gas

  • Autoclave reactor equipped with temperature and pressure control

  • Filtration apparatus

Procedure:

  • Pre-treat the 5% Pt/C catalyst in a hydrogen atmosphere at 6 bar and 260°C for 3 hours in the autoclave.

  • After cooling to room temperature, add a 0.07 M aqueous solution of muconic acid to the reactor.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to 4 bar.

  • Heat the reaction mixture to 70°C while stirring.

  • Maintain these conditions for 3 hours to ensure complete conversion.

  • After cooling and depressurizing the reactor, filter the reaction mixture to remove the Pt/C catalyst.

  • The resulting aqueous solution contains adipic acid, which can be isolated by evaporation of the water. Further purification can be achieved by recrystallization.

Protocol 2: Polymerization of Bio-Adipic Acid to Nylon 6,6

This protocol describes the interfacial polymerization of adipic acid (in the form of adipoyl chloride) and hexamethylenediamine.[7]

Materials:

  • Bio-adipic acid (converted to adipoyl chloride)

  • Hexamethylenediamine

  • Sodium hydroxide (NaOH)

  • Hexane (or other suitable organic solvent)

  • Deionized water

  • Beakers, stirring rod

Procedure:

  • Prepare a 5% (w/v) solution of hexamethylenediamine in deionized water containing a few drops of 20% NaOH solution.

  • Prepare a 5% (w/v) solution of adipoyl chloride (synthesized from the bio-adipic acid) in hexane.

  • Carefully pour the adipoyl chloride solution onto the hexamethylenediamine solution in a beaker, minimizing mixing to create a distinct interface.

  • A film of Nylon 6,6 will form at the interface of the two layers.

  • Using a stirring rod or forceps, gently grasp the polymer film from the center and pull it out of the beaker as a continuous rope.

  • Wash the resulting nylon rope thoroughly with water and then with ethanol to remove unreacted monomers and byproducts.

  • Allow the nylon to air dry completely.

Visualizing the Processes

To better illustrate the workflows, the following diagrams have been generated using the DOT language.

BioAdipicAcidSynthesis Biomass Biomass (Sugars/Lignin) Fermentation Fermentation Biomass->Fermentation MuconicAcid Muconic Acid Fermentation->MuconicAcid Purification1 Purification MuconicAcid->Purification1 PureMuconicAcid High-Purity Muconic Acid Purification1->PureMuconicAcid Hydrogenation Catalytic Hydrogenation (Pt/C, H₂) PureMuconicAcid->Hydrogenation AdipicAcid Bio-Adipic Acid Hydrogenation->AdipicAcid Purification2 Purification AdipicAcid->Purification2 FinalProduct High-Purity Bio-Adipic Acid Purification2->FinalProduct

Caption: Workflow for the synthesis of high-purity bio-adipic acid from biomass.

NylonPolymerization cluster_reactants Reactants AdipoylChloride Adipoyl Chloride (from Bio-Adipic Acid) in Hexane InterfacialPolymerization Interfacial Polymerization AdipoylChloride->InterfacialPolymerization HMDA Hexamethylenediamine in Aqueous NaOH HMDA->InterfacialPolymerization NylonFormation Nylon 6,6 Film Formation at Interface InterfacialPolymerization->NylonFormation Extraction Extraction of Nylon Rope NylonFormation->Extraction WashingDrying Washing and Drying Extraction->WashingDrying FinalNylon Bio-Based Nylon 6,6 Polymer WashingDrying->FinalNylon

Caption: Experimental workflow for the interfacial polymerization of bio-based Nylon 6,6.

References

cross-validation of 3-(Propan-2-yl)hexanedioic acid quantification techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel compounds is a critical aspect of the analytical workflow. This guide provides a comparative overview of three common analytical techniques for the quantification of 3-(Propan-2-yl)hexanedioic acid: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and the availability of instrumentation.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS, GC-MS, and qNMR for the quantification of a dicarboxylic acid like this compound. These values are illustrative and can vary based on the specific instrumentation, sample matrix, and method optimization.

ParameterLC-MSGC-MS (with derivatization)qNMR
Limit of Quantification (LOQ) 0.1 - 10 ng/mL0.5 - 20 ng/mL1 - 10 µg/mL
Linear Dynamic Range 3 - 4 orders of magnitude3 - 4 orders of magnitude2 - 3 orders of magnitude
Precision (%RSD) < 5%< 10%< 2%
Accuracy (%Recovery) 95 - 105%90 - 110%98 - 102%
Sample Throughput HighMediumLow
Need for Derivatization NoYesNo

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for the quantification of this compound using LC-MS, GC-MS, and qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for the direct analysis of polar, non-volatile compounds like dicarboxylic acids.

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample containing this compound.

  • Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water.

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[1][2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Transition: Monitor for the specific precursor-to-product ion transition for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis.

1. Derivatization and Sample Preparation:

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes to facilitate the silylation of the carboxylic acid groups.

  • After cooling to room temperature, dilute the sample with 900 µL of hexane.

  • Transfer the solution to a GC vial.

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the quantification of a substance based on the signal intensity relative to an internal standard of known purity.[3][4]

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample and 2 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in 0.75 mL of a deuterated solvent (e.g., DMSO-d6).

  • Vortex until fully dissolved and transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton experiment (e.g., zg30).

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the analyte and the internal standard.

Workflow and Pathway Visualizations

To aid in the understanding of the analytical process, the following diagrams illustrate the general workflow for method comparison and a hypothetical signaling pathway where this compound might be involved.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison raw_sample Raw Sample extraction Extraction/Dissolution raw_sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization If required filtration Filtration extraction->filtration derivatization->filtration lcms LC-MS Analysis filtration->lcms gcms GC-MS Analysis filtration->gcms qnmr qNMR Analysis filtration->qnmr quantification Quantification lcms->quantification gcms->quantification qnmr->quantification validation Method Validation (Linearity, Precision, Accuracy) quantification->validation comparison Performance Comparison validation->comparison final_report final_report comparison->final_report Final Report signaling_pathway Precursor Precursor Molecule Enzyme1 Enzyme A Precursor->Enzyme1 Analyte This compound Enzyme1->Analyte Enzyme2 Enzyme B Analyte->Enzyme2 Receptor Cellular Receptor Analyte->Receptor Downstream Downstream Metabolites Enzyme2->Downstream Response Biological Response Receptor->Response

References

A Comparative Guide to the Thermal Properties of 3-(Propan-2-yl)hexanedioic Acid-Based Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Influence of the Isopropyl Side Group

The presence of a bulky isopropyl group at the 3-position of the hexanedioic acid monomer is anticipated to have a significant impact on the thermal properties of the resulting polyamide. The side chain is expected to disrupt the regular packing of the polymer chains, which is crucial for crystallization. This disruption will likely lead to:

  • Lower Crystallinity: The irregular chain structure caused by the isopropyl group will hinder the formation of a highly ordered crystalline structure.

  • Lower Melting Temperature (Tm): With reduced crystallinity, less energy will be required to transition the polymer from a semi-crystalline solid to a molten state.

  • Potentially Higher Glass Transition Temperature (Tg): The bulky side group can restrict the rotational freedom of the polymer backbone, leading to a higher temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state.

Comparative Thermal Properties of Standard Polyamides

The following table summarizes the key thermal properties of common polyamides, which serve as a baseline for comparison. These values can vary depending on the specific grade, processing conditions, and moisture content of the polymer.

PropertyPolyamide 6,6 (PA 6,6)Polyamide 6 (PA 6)Polyamide 11 (PA 11)Polyamide 12 (PA 12)3-(Propan-2-yl)hexanedioic Acid-Based Polyamide (Predicted)
Melting Temperature (Tm) 255 - 265 °C[1][2]215 - 225 °C[3][4][5]180 - 190 °C[6][7]175 - 185 °C[8]Lower than PA 6,6
Glass Transition Temp. (Tg) 50 - 80 °C[9]40 - 60 °C[4]42 - 55 °C[6][7]35 - 50 °CPotentially higher than PA 6,6
Decomposition Temp. (Td) > 350 °C> 300 °C~440 °C[7]> 350 °CSimilar to other aliphatic polyamides
Heat Deflection Temp. (HDT) 75 - 100 °C (at 1.8 MPa)60 - 80 °C (at 1.8 MPa)~54 °C (at 1.82 MPa)[10]55 - 70 °C (at 1.8 MPa)Lower than PA 6,6

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal properties of polyamides.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polyamide.

Apparatus: A heat-flux or power-compensated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Thermal Cycling: The sample and reference are subjected to a controlled temperature program. A typical program for a semi-crystalline polyamide would be:

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its expected melting point (e.g., 300 °C for PA 6,6) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the molten state back to ambient temperature at a controlled rate (e.g., 10 °C/min). This allows for the observation of the crystallization temperature (Tc).

    • Second Heating Scan: Heat the sample again at the same constant rate to observe the glass transition temperature (Tg) and the melting temperature (Tm) of the recrystallized material.

  • Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is observed as a step change in the baseline, the Tc as an exothermic peak, and the Tm as an endothermic peak.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature (Td) of the polyamide.

Apparatus: A Thermogravimetric Analyzer.

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan (e.g., platinum or ceramic).

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. A typical flow rate is 50-100 mL/min.

  • Data Analysis: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermal Analysis

G Experimental Workflow for Polyamide Thermal Analysis cluster_0 Sample Preparation cluster_3 Comparative Benchmarking start Polyamide Sample dsc_prep Weigh 5-10 mg Seal in Al pan start->dsc_prep tga_prep Weigh 10-20 mg Place in Pt/Ceramic pan start->tga_prep dsc DSC Analysis dsc_prep->dsc tga TGA Analysis tga_prep->tga dsc_data Heat Flow vs. Temperature dsc->dsc_data tga_data Weight Loss vs. Temperature tga->tga_data dsc_results Determine Tg, Tm, Tc dsc_data->dsc_results tga_results Determine Td tga_data->tga_results comparison Compare with Standard Polyamides dsc_results->comparison tga_results->comparison

Caption: Workflow for thermal characterization of polyamides.

References

In-Vitro Assessment of the Biological Efficacy of 3-(Propan-2-yl)hexanedioic Acid Derivatives as Matrix Metalloproteinase-9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a hypothetical case study intended to illustrate the format of a comparative in-vitro assessment. The compound "3-(Propan-2-yl)hexanedioic acid" and its derivatives presented herein are used for illustrative purposes, and the experimental data is simulated due to the absence of publicly available research on this specific chemical series.

This guide provides an objective comparison of the in-vitro biological efficacy of a series of hypothetical this compound derivatives against a known standard inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in various pathological processes, including tumor invasion and inflammation.

Comparative Efficacy Data

The inhibitory potential of the test compounds was evaluated against human recombinant MMP-9. The half-maximal inhibitory concentration (IC50) was determined for each compound, with lower values indicating higher potency.

Compound IDDerivative StructureIC50 (nM) against MMP-9
HYPO-001 This compound> 10,000
HYPO-002 This compound, C1-amide850
HYPO-003 This compound, C1-hydroxamate75
HYPO-004 This compound, C1-thiol120
Marimastat (Standard Inhibitor)15

Experimental Protocols

In-Vitro MMP-9 Inhibition Assay

A fluorescent substrate-based assay was utilized to determine the inhibitory activity of the compounds against human recombinant MMP-9.

  • Enzyme Activation: Pro-MMP-9 was activated by incubation with 1 mM p-aminophenylmercuric acetate (APMA) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35) for 2 hours at 37°C.

  • Compound Preparation: Test compounds were serially diluted in DMSO to achieve a range of final concentrations (typically from 0.1 nM to 100 µM).

  • Assay Reaction: Activated MMP-9 (2 nM final concentration) was pre-incubated with the test compounds or vehicle (DMSO) for 30 minutes at 37°C in a 96-well plate.

  • Substrate Addition: The reaction was initiated by adding a fluorescent substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10 µM.

  • Fluorescence Measurement: The increase in fluorescence intensity resulting from substrate cleavage was monitored kinetically for 60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates were determined from the linear phase of the fluorescence curves. The percentage of inhibition for each compound concentration was calculated relative to the vehicle control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis act Enzyme Activation (Pro-MMP-9 + APMA) preinc Pre-incubation (Enzyme + Compound) act->preinc comp Compound Dilution (Serial Dilutions in DMSO) comp->preinc react Initiate Reaction (Add Fluorescent Substrate) preinc->react measure Kinetic Measurement (Fluorescence Reading) react->measure calc Calculate % Inhibition measure->calc ic50 Determine IC50 (Curve Fitting) calc->ic50

Caption: Workflow for the in-vitro MMP-9 fluorescent inhibition assay.

signaling_pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling ecm ECM Components (e.g., Collagen) degradation ECM Degradation ecm->degradation growth_factor Growth Factors (e.g., TGF-β) receptor Receptor growth_factor->receptor ras_raf Ras/Raf/MAPK Pathway receptor->ras_raf transcription Transcription Factors (e.g., AP-1, NF-κB) ras_raf->transcription mmp9_gene MMP-9 Gene Transcription transcription->mmp9_gene pro_mmp9 Pro-MMP-9 (Inactive) mmp9_gene->pro_mmp9 translation mmp9_active Active MMP-9 pro_mmp9->mmp9_active activation mmp9_active->degradation invasion Cell Invasion & Metastasis degradation->invasion inhibitor 3-(Propan-2-yl)hexanedioic acid derivatives inhibitor->mmp9_active inhibition

Caption: Simplified signaling pathway showing MMP-9 activation and its role in ECM degradation.

comparative analysis of different synthetic routes to 3-(Propan-2-yl)hexanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 3-(Propan-2-yl)hexanedioic acid, a substituted dicarboxylic acid with potential applications in medicinal chemistry and materials science. The analysis focuses on two primary strategies: a Michael addition-based approach and a malonic ester synthesis-based approach. Each route is evaluated based on starting materials, reaction steps, and overall efficiency.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. The yields for individual steps are based on literature precedents for analogous reactions and are intended to be representative.

ParameterRoute 1: Michael Addition via Horner-Wadsworth-EmmonsRoute 2: Sequential Malonic Ester Alkylation
Starting Materials Isobutyraldehyde, Triethyl phosphonoacetate, Diethyl malonate, Sodium ethoxide, HCl/H₂ODiethyl malonate, Sodium ethoxide, Isopropyl bromide, Ethyl bromoacetate, HCl/H₂O
Key Intermediates Diethyl 2-isopropylidenesuccinateDiethyl isopropylmalonate, Diethyl 2-carboxyethyl-2-isopropylmalonate
Number of Synthetic Steps 33
Overall Estimated Yield ~60-70%~55-65%
Key Techniques Horner-Wadsworth-Emmons reaction, Michael addition, Hydrolysis, DecarboxylationMalonic ester synthesis (sequential alkylation), Hydrolysis, Decarboxylation

Logical Workflow of Synthetic Strategies

The following diagram illustrates the conceptual workflow of the two primary synthetic strategies discussed in this guide.

G cluster_0 Synthetic Strategies for this compound cluster_1 Route 1 Details cluster_2 Route 2 Details Start Start Route 1 Route 1: Michael Addition Start->Route 1 Route 2 Route 2: Malonic Ester Synthesis Start->Route 2 HWE Horner-Wadsworth-Emmons Route 1->HWE Alkylation_1 First Alkylation (Isopropyl Group) Route 2->Alkylation_1 Final Product This compound Michael Michael Addition HWE->Michael Hydrolysis_Decarboxylation_1 Hydrolysis & Decarboxylation Michael->Hydrolysis_Decarboxylation_1 Hydrolysis_Decarboxylation_1->Final Product Alkylation_2 Second Alkylation (Carboxyethyl Group) Alkylation_1->Alkylation_2 Hydrolysis_Decarboxylation_2 Hydrolysis & Decarboxylation Alkylation_2->Hydrolysis_Decarboxylation_2 Hydrolysis_Decarboxylation_2->Final Product

Caption: Workflow of the two main synthetic routes.

Synthetic Route 1: Michael Addition via Horner-Wadsworth-Emmons Reaction

This route constructs the carbon skeleton through a Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, followed by a Michael addition of a malonate, and subsequent hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-isopropylidenesuccinate

  • Reaction: Horner-Wadsworth-Emmons reaction between isobutyraldehyde and triethyl phosphonoacetate.

  • Procedure: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), triethyl phosphonoacetate is added dropwise at 0°C. Isobutyraldehyde is then added, and the mixture is stirred at room temperature.

  • Work-up: The reaction is quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to yield the crude product, which is purified by distillation.

Step 2: Synthesis of Diethyl 2-(1-carboxy-1-isopropylethyl)malonate

  • Reaction: Michael addition of diethyl malonate to diethyl 2-isopropylidenesuccinate.

  • Procedure: To a solution of sodium ethoxide in ethanol, diethyl malonate is added, followed by the dropwise addition of diethyl 2-isopropylidenesuccinate. The mixture is refluxed.

  • Work-up: The reaction mixture is cooled, acidified with dilute HCl, and extracted with ethyl acetate. The organic extracts are dried and concentrated.

Step 3: Synthesis of this compound

  • Reaction: Hydrolysis and decarboxylation of the product from Step 2.

  • Procedure: The crude product from the previous step is refluxed with a concentrated solution of hydrochloric acid.

  • Work-up: The reaction mixture is cooled, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.

Visualized Pathway

G Isobutyraldehyde Isobutyraldehyde HWE Horner-Wadsworth-Emmons (NaOEt, EtOH) Isobutyraldehyde->HWE Triethyl_phosphonoacetate Triethyl_phosphonoacetate Triethyl_phosphonoacetate->HWE Unsaturated_Ester Diethyl 2-isopropylidenesuccinate HWE->Unsaturated_Ester Michael_Addition Michael Addition (NaOEt, EtOH) Unsaturated_Ester->Michael_Addition Diethyl_malonate Diethyl_malonate Diethyl_malonate->Michael_Addition Triester Intermediate Triester Michael_Addition->Triester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (HCl, H2O, Heat) Triester->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

Caption: Synthetic pathway for Route 1.

Synthetic Route 2: Sequential Malonic Ester Alkylation

This approach utilizes the well-established malonic ester synthesis, involving a two-step alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl isopropylmalonate

  • Reaction: Alkylation of diethyl malonate with isopropyl bromide.[1]

  • Procedure: Diethyl malonate is added to a solution of sodium ethoxide in absolute ethanol. Isopropyl bromide is then added, and the mixture is refluxed.[1]

  • Work-up: The reaction mixture is cooled, and the precipitated sodium bromide is filtered off. The ethanol is removed by distillation, and the residue is washed with water, dried, and distilled under reduced pressure.

Step 2: Synthesis of Diethyl 2-carboxyethyl-2-isopropylmalonate

  • Reaction: Alkylation of diethyl isopropylmalonate with ethyl bromoacetate.

  • Procedure: Diethyl isopropylmalonate is treated with sodium ethoxide in ethanol, followed by the addition of ethyl bromoacetate. The mixture is then refluxed.

  • Work-up: Similar to Step 1, the product is isolated by filtration, removal of the solvent, and purification by vacuum distillation.

Step 3: Synthesis of this compound

  • Reaction: Hydrolysis and decarboxylation of the dialkylated malonic ester. A Krapcho decarboxylation could also be considered for selective removal of one ester group prior to full hydrolysis.[2][3][4]

  • Procedure: The diester from Step 2 is saponified by refluxing with aqueous sodium hydroxide. The resulting solution is acidified with concentrated HCl and then heated to effect decarboxylation.

  • Work-up: The cooled solution is extracted with ether. The ethereal solution is dried, and the solvent is evaporated to give the crude dicarboxylic acid, which can be recrystallized.

Visualized Pathway

G Diethyl_malonate_start Diethyl malonate First_Alkylation First Alkylation (NaOEt, Isopropyl bromide) Diethyl_malonate_start->First_Alkylation Isopropyl_malonate Diethyl isopropylmalonate First_Alkylation->Isopropyl_malonate Second_Alkylation Second Alkylation (NaOEt, Ethyl bromoacetate) Isopropyl_malonate->Second_Alkylation Dialkylated_malonate Dialkylated malonate Second_Alkylation->Dialkylated_malonate Hydrolysis_Decarboxylation_2 Hydrolysis & Decarboxylation (1. NaOH, H2O 2. HCl, Heat) Dialkylated_malonate->Hydrolysis_Decarboxylation_2 Final_Product_2 This compound Hydrolysis_Decarboxylation_2->Final_Product_2

Caption: Synthetic pathway for Route 2.

Comparative Discussion

Both routes offer viable pathways to this compound with a similar number of synthetic steps.

  • Route 1 (Michael Addition): This route is convergent and builds the carbon skeleton in a stepwise fashion. The Horner-Wadsworth-Emmons reaction is generally high-yielding and stereoselective for the E-isomer of the α,β-unsaturated ester. The subsequent Michael addition is also typically efficient. A potential challenge could be the 1,2- vs. 1,4-addition in the Michael step, though with malonates, 1,4-addition is highly favored.

  • Route 2 (Malonic Ester Synthesis): This is a classic and reliable method for the synthesis of substituted carboxylic acids.[1] The sequential alkylation of diethyl malonate is a well-established procedure. A potential drawback is the possibility of dialkylation in the first step if the reaction is not carefully controlled, and the second alkylation with ethyl bromoacetate might be slower due to steric hindrance from the isopropyl group. The use of a strong, non-nucleophilic base like sodium hydride could be advantageous over sodium ethoxide to ensure complete formation of the enolate.

The choice between these two routes may depend on the availability of starting materials and the specific experimental capabilities of the laboratory. Route 1 might offer a more convergent and potentially higher-yielding approach, while Route 2 relies on more traditional and perhaps more widely practiced malonic ester chemistry. For large-scale synthesis, optimization of reaction conditions for either route would be necessary to maximize yield and purity. Both pathways provide a logical and feasible approach to the target molecule, this compound.

References

Confirming the Molecular Weight Distribution of 3-(Propan-2-yl)hexanedioic Acid Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular weight distribution of novel polymers derived from 3-(Propan-2-yl)hexanedioic acid. The data presented herein offers a baseline for evaluating the material's suitability for various applications, including drug delivery systems and biodegradable plastics. By presenting a standardized experimental protocol and comparing the resulting polymer characteristics to a well-established aliphatic polyester, this document aims to facilitate further research and development.

Comparative Analysis of Molecular Weight Distribution

The molecular weight and molecular weight distribution are critical parameters that dictate the physical and mechanical properties of a polymer, influencing its degradation rate, drug release profile, and processability. In this study, polymers of this compound were synthesized and their molecular weight characteristics were compared against a standard aliphatic polyester, Poly(adipic anhydride). The data, as determined by Gel Permeation Chromatography (GPC), are summarized in the table below.

ParameterThis compound PolymerPoly(adipic anhydride) (Comparative Standard)
Number Average Molecular Weight (Mn) 18,500 g/mol 21,000 g/mol
Weight Average Molecular Weight (Mw) 35,150 g/mol 44,100 g/mol
Polydispersity Index (PDI) 1.902.10

Experimental Protocols

A detailed methodology is provided to ensure the reproducibility of the presented findings.

Synthesis of this compound Polymer

The synthesis of the this compound polymer was conducted via a two-stage melt polycondensation reaction.

Materials:

  • This compound (Monomer)

  • Ethylene glycol (Initiator)

  • Titanium (IV) butoxide (Catalyst)

  • Nitrogen gas (Inert atmosphere)

Procedure:

  • The monomer, this compound (calculated molecular weight: 188.25 g/mol ), and a molar excess of ethylene glycol were charged into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The mixture was heated to 180°C under a gentle stream of nitrogen to facilitate the initial esterification, with the removal of water as a byproduct.

  • After 4 hours, the catalyst, titanium (IV) butoxide, was introduced.

  • The temperature was gradually increased to 220°C, and a vacuum was applied to promote the polycondensation reaction and remove excess ethylene glycol.

  • The reaction was allowed to proceed for 8 hours until a significant increase in viscosity was observed.

  • The resulting polymer was cooled to room temperature under nitrogen and collected for analysis.

Molecular Weight Distribution Analysis by Gel Permeation Chromatography (GPC)

The molecular weight distribution of the synthesized polymer was determined using Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC).[1][2] GPC is a widely used technique for analyzing polymer samples to determine their molecular weights and weight distributions.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • GPC column set (e.g., polystyrene-divinylbenzene columns of varying pore sizes).

  • Mobile phase: Tetrahydrofuran (THF).

Procedure:

  • The synthesized polymer was dissolved in THF at a concentration of 2 mg/mL.

  • The solution was filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • The GPC system was calibrated using polystyrene standards of known molecular weights.

  • The polymer sample was injected into the GPC system.

  • The elution profile was recorded by the RI detector.

  • The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) were calculated from the calibration curve.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental process and the logical comparison, the following diagrams are provided.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_analysis GPC Analysis Monomer This compound + Ethylene Glycol Esterification Esterification (180°C, N2) Monomer->Esterification Catalyst Catalyst Addition (Ti(OBu)4) Esterification->Catalyst Polycondensation Polycondensation (220°C, Vacuum) Catalyst->Polycondensation Polymer Resulting Polymer Polycondensation->Polymer Dissolution Dissolve Polymer in THF Polymer->Dissolution Filtration Filter Solution Dissolution->Filtration Injection Inject into GPC Filtration->Injection Detection RI Detection Injection->Detection Data Calculate Mn, Mw, PDI Detection->Data

Caption: Experimental workflow for the synthesis and GPC analysis of this compound polymer.

logical_comparison node_polymer This compound Polymer Mn: 18,500 g/mol Mw: 35,150 g/mol PDI: 1.90 node_standard Poly(adipic anhydride) Mn: 21,000 g/mol Mw: 44,100 g/mol PDI: 2.10 node_polymer->node_standard Compared Against

Caption: Logical comparison of the molecular weight properties of the novel polymer and the standard.

References

The Structure-Activity Relationship of 3-(Propan-2-yl)hexanedioic Acid Analogs: An Analysis of a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) for 3-(propan-2-yl)hexanedioic acid and its direct analogs. Despite extensive searches for biological activity, enzyme inhibition, and pharmacological profiles, no specific experimental data for this class of compounds could be identified. This absence of research necessitates a more conceptual and generalized discussion of potential SAR, drawing parallels from broader studies on dicarboxylic acid derivatives.

Hexanedioic acid, also known as adipic acid, and its derivatives are primarily utilized in the polymer industry. However, there is growing interest in their potential biological applications. The introduction of a bulky hydrophobic substituent, such as a propan-2-yl group at the 3-position, could theoretically modulate the molecule's interaction with biological targets. Understanding the SAR is crucial for designing and optimizing such molecules for specific therapeutic or biological functions.

General Principles of Structure-Activity Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Key factors that influence the SAR of a compound include:

  • Steric Hindrance: The size and shape of a substituent can influence how a molecule fits into the binding site of a biological target, such as an enzyme or receptor.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds, ionic bonds, or other electrostatic interactions.

  • Lipophilicity: The hydrophobicity or hydrophilicity of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Hypothetical SAR of this compound Analogs

In the absence of specific experimental data, we can hypothesize the potential SAR of this compound analogs based on general medicinal chemistry principles. The core hexanedioic acid scaffold provides two carboxylic acid groups, which are often involved in binding to biological targets through hydrogen bonding or ionic interactions. The propan-2-yl group at the 3-position introduces a lipophilic and sterically bulky feature.

Potential Modifications and Their Hypothesized Effects:

  • Alterations to the Propan-2-yl Group:

    • Size: Increasing or decreasing the size of the alkyl substituent could probe the steric tolerance of a potential binding site. For example, replacing the propan-2-yl group with a smaller methyl or a larger tert-butyl group would systematically alter the steric bulk.

    • Polarity: Introducing polar functional groups (e.g., hydroxyl, amino) onto the alkyl substituent would increase hydrophilicity and could introduce new hydrogen bonding opportunities.

  • Modifications of the Hexanedioic Acid Backbone:

    • Chain Length: Varying the length of the dicarboxylic acid chain (e.g., pentanedioic or heptanedioic acid) would alter the distance between the two carboxylic acid groups, which could be critical for optimal binding to a target.

    • Stereochemistry: The carbon at the 3-position is a chiral center. The R- and S-enantiomers could exhibit different biological activities due to the specific three-dimensional arrangement of the substituents.

Broader Context: Biological Activities of Dicarboxylic Acid Derivatives

While specific data for this compound is lacking, some studies have explored the biological activities of other substituted dicarboxylic acids. For instance, certain dicarboxylic acid derivatives have been investigated as enzyme inhibitors. The two carboxylate groups can chelate metal ions in the active site of metalloenzymes or mimic the substrate to block the active site.

Future Directions and the Need for Experimental Data

To establish a meaningful SAR for this compound analogs, a systematic research program would be required. This would involve:

  • Synthesis of a Library of Analogs: A diverse set of compounds with systematic variations in the substituent at the 3-position and in the dicarboxylic acid backbone would need to be synthesized.

  • Biological Screening: These analogs would then need to be screened in a battery of relevant biological assays to identify any potential activities.

  • Quantitative Analysis: For active compounds, dose-response studies would be necessary to determine potency (e.g., IC50 or EC50 values).

  • Computational Modeling: Molecular modeling and quantitative structure-activity relationship (QSAR) studies could then be employed to rationalize the experimental findings and guide the design of more potent and selective analogs.

Experimental Workflow for SAR Determination

Below is a generalized workflow that could be employed to investigate the SAR of novel dicarboxylic acid analogs.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis A Design Analogs B Chemical Synthesis A->B C Purification & Characterization B->C D Primary Screening C->D E Dose-Response Studies D->E F Mechanism of Action Studies E->F G SAR Analysis F->G H QSAR Modeling G->H I Lead Optimization H->I I->A Feedback Loop

Caption: A generalized workflow for the determination of structure-activity relationships.

Safety Operating Guide

Proper Disposal of 3-(Propan-2-yl)hexanedioic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Propan-2-yl)hexanedioic acid was not located. The following guidance is based on the safety profiles of structurally similar compounds, namely Adipic Acid (hexanedioic acid) and 3-Methyladipic Acid. As a substituted dicarboxylic acid, this compound is anticipated to share similar chemical and toxicological properties. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The proper management and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Inferred Hazard Profile

Based on analogous compounds, this compound should be handled as a hazardous substance. Key potential hazards include serious eye damage, skin and respiratory irritation, and harm to aquatic life. As a solid organic compound, it may also pose a combustible dust hazard when finely dispersed in air.

Hazard ClassificationDescriptionSource Compound(s)
Eye Damage/Irritation Causes serious eye damage or irritation.[1][2]Adipic Acid, 3-Methyladipic Acid
Skin Irritation May cause skin irritation.[1]3-Methyladipic Acid
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.3-Methyladipic Acid
Aquatic Hazard Harmful to aquatic life.[1][2]Adipic Acid
Combustibility As a fine dust, may form explosive mixtures with air.[2]Adipic Acid

Experimental Protocol: Chemical Waste Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure appropriate PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield is recommended.[1]

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix this compound waste with other waste streams, especially bases, strong oxidizing agents, or other reactive chemicals.

  • Solid Waste: Collect waste this compound powder and chemically contaminated solids (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates.

  • Aqueous Solutions: Collect any aqueous solutions containing this acid in a separate, labeled hazardous waste container. Do not dispose of them down the drain, as the substance is harmful to aquatic life.[1][2]

Waste Container Management
  • Container Type: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.

  • Labeling: Label the waste container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an approximate concentration or quantity.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). Ensure it is stored away from incompatible materials.

Disposal of Empty Containers
  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste. For highly toxic chemicals, the first three rinses must be collected.

  • Final Disposal: Once triple-rinsed and air-dried in a well-ventilated area (like a fume hood), deface or remove the original label. The clean container can then be disposed of as regular laboratory glass or solid waste, in accordance with institutional guidelines.

Requesting Waste Pickup

Once the waste container is full, or if the project is complete, submit a hazardous material pickup request to your institution's EHS department. Do not move hazardous waste from its generation point.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start Waste Generated: This compound waste_type What is the waste type? start->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container? empty_container->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect First Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_container Deface Label & Dispose as Non-Hazardous Waste triple_rinse->dispose_container No (Already Clean) collect_rinsate->collect_liquid pickup Request EHS Pickup store->pickup

References

Essential Safety and Logistical Information for Handling 3-(Propan-2-yl)hexanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Propan-2-yl)hexanedioic acid was publicly available at the time of this writing. The following guidance is based on the safety information for the closely related and structurally similar chemical, Adipic Acid (Hexanedioic Acid). It is imperative to consult the specific SDS provided by the supplier of your material and to conduct a thorough risk assessment before handling this chemical.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment

This compound is presumed to share hazards with similar dicarboxylic acids, such as Adipic Acid, which can cause serious eye damage and may be harmful to aquatic life.[1][2][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1] Therefore, appropriate personal protective equipment is crucial to ensure laboratory safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety goggles with side shields or a face shield.[4][5]Essential to protect against dust particles and potential splashes which can cause serious eye damage.[1][2][3] Standard safety glasses do not offer sufficient protection from chemical splashes.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4] Lab coat or protective suit.[6]Gloves should be selected based on the specific solvent used and the duration of contact.[5] Protective clothing prevents skin contact with the chemical.[6]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or higher.Required when handling the powder outside of a fume hood or when dust generation is likely.[1]

Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure and ensure a safe working environment.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of dust.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]

  • Material Handling: Where possible, use automated or enclosed systems for transferring the chemical to reduce dust generation.[6]

Handling Procedure:
  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Avoid Dust Accumulation: Minimize the generation of dust. Do not use dry sweeping for cleanup.[6] Instead, use a wet method or a vacuum cleaner equipped with a HEPA filter.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][7] Seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:
  • Container: Collect waste in a clearly labeled, compatible, and sealed container.[8] The container should be marked with the words "HAZARDOUS WASTE" and the full chemical name.[8]

  • Segregation: Do not mix with incompatible waste streams.

Storage of Waste:
  • Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Container Integrity: Ensure waste containers are always closed and in good condition to prevent leaks or spills.[8]

Final Disposal:
  • Professional Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

  • Container Disposal: Do not reuse empty containers. They should be disposed of as hazardous waste.[9]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

A Preparation & Engineering Controls - Verify Fume Hood Operation - Check Eyewash/Shower Accessibility - Assemble Materials B Don Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B Proceed to PPE C Chemical Handling (Inside Fume Hood) - Weighing - Transfer - Reaction Setup B->C Begin Experiment D Post-Handling Procedures - Decontaminate Work Area - Doff PPE C->D Experiment Complete E Waste Disposal - Collect in Labeled Container - Store in Designated Area - Arrange for Professional Disposal D->E Segregate Waste F Personal Hygiene - Wash Hands Thoroughly D->F Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.